JBJ-02-112-05
Description
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Properties
Molecular Formula |
C27H20N4O2S |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
2-[5-(1H-indol-5-yl)-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C27H20N4O2S/c32-25(30-27-29-12-13-34-27)24(17-4-2-1-3-5-17)31-16-21-7-6-19(15-22(21)26(31)33)18-8-9-23-20(14-18)10-11-28-23/h1-15,24,28H,16H2,(H,29,30,32) |
InChI Key |
GRSCCESMUDSCTN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)C3=CC4=C(C=C3)NC=C4)C(=O)N1C(C5=CC=CC=C5)C(=O)NC6=NC=CS6 |
Origin of Product |
United States |
Foundational & Exploratory
The Allosteric EGFR Inhibitor JBJ-02-112-05: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
JBJ-02-112-05 is a potent and orally bioavailable allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR), demonstrating significant selectivity for mutant forms of the receptor implicated in non-small cell lung cancer (NSCLC). This document provides a detailed examination of the mechanism of action of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing the targeted signaling pathways. This technical guide is intended for researchers and professionals in the field of oncology and drug development.
Core Mechanism of Action
This compound functions as a mutant-selective, allosteric inhibitor of EGFR.[1] Unlike traditional ATP-competitive inhibitors that bind to the kinase's active site, this compound binds to a distinct, allosteric site on the EGFR protein. This binding event induces a conformational change that locks the kinase in an inactive state, thereby preventing its phosphorylation and the subsequent activation of downstream signaling cascades.[2] Its primary target is the double mutant EGFRL858R/T790M, a common resistance mutation that emerges in response to first and second-generation EGFR tyrosine kinase inhibitors (TKIs).[1][3] By inhibiting the phosphorylation of EGFR, this compound effectively blocks the pro-survival and proliferative signals mediated by the receptor, notably the AKT and ERK1/2 pathways.[1][2][4]
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Inhibitory Activity of this compound in Ba/F3 Cells [1][4]
| EGFR Genotype | IC50 (µM) |
| Wildtype | 9.29 |
| L858R | 8.35 |
| L858R/T790M | 8.53 |
| L858R/T790M/C797S | 2.13 |
Table 2: Biochemical Potency of this compound [2]
| EGFR Mutant | IC50 (nM) |
| L858R/T790M | 15 |
Table 3: Pharmacokinetic Properties of this compound [1][4]
| Administration Route | Dose | Half-life (t1/2) | Cmax |
| Intravenous (i.v.) | 3 mg/kg | 3 hours | 13.7 µM |
| Oral | 5 mg/kg | 16.4 hours | 1.31 µM |
Signaling Pathway
This compound inhibits the EGFR signaling pathway, which plays a critical role in cell proliferation and survival. The diagram below illustrates the canonical EGFR pathway and the point of inhibition by this compound.
Caption: EGFR signaling pathway and inhibition by this compound.
Experimental Protocols
The following sections detail the methodologies used to characterize the mechanism of action of this compound.
Cell-Based Proliferation Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various EGFR mutations.
Methodology:
-
Ba/F3 cells, a murine pro-B cell line, were stably transfected with plasmids encoding either wildtype EGFR or various mutant forms (L858R, L858R/T790M, L858R/T790M/C797S).[2]
-
Transfected cells were seeded in 96-well plates in appropriate growth medium.
-
Cells were treated with increasing concentrations of this compound.[2]
-
After a defined incubation period (typically 72 hours), cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for cell-based proliferation assay.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins, AKT and ERK1/2.
Methodology:
-
Ba/F3 cells expressing mutant EGFR were treated with various concentrations of this compound for a specified time.[2]
-
Following treatment, cells were lysed, and protein concentrations were determined using a BCA assay.
-
Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Efficacy Studies
Objective: To evaluate the in vivo activity of this compound in a relevant animal model.
Methodology:
-
Genetically engineered mice expressing the EGFRL858R/T790M/C797S mutation were used.[2][4]
-
Mice were treated with this compound at a dose of 100 mg/kg via oral gavage, once daily for 3 days.[2][4]
-
Tumor tissues were harvested at a specified time point after the final dose (e.g., 3 hours).[2]
-
The levels of p-EGFR and downstream signaling proteins in the tumor lysates were analyzed by Western blotting to confirm target engagement and pathway inhibition.[2]
Caption: Workflow for in vivo efficacy study.
Conclusion
This compound is a promising mutant-selective allosteric EGFR inhibitor with demonstrated in vitro and in vivo activity against clinically relevant EGFR mutations. Its mechanism of action, centered on the allosteric inhibition of EGFR phosphorylation and subsequent blockade of the AKT and ERK1/2 signaling pathways, offers a potential therapeutic strategy for overcoming resistance to current EGFR-targeted therapies. The data and protocols presented in this guide provide a comprehensive technical foundation for further research and development of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Allosteric Advantage: A Technical Guide to JBJ-02-112-05, a Mutant-Selective EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of JBJ-02-112-05, a potent and orally active allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). Designed for researchers and drug development professionals, this document details the compound's mechanism of action, quantitative biochemical and cellular data, and comprehensive experimental protocols for its evaluation.
Introduction: Overcoming Resistance in EGFR-Mutant Cancers
The Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in non-small cell lung cancer (NSCLC) and other malignancies. While ATP-competitive EGFR tyrosine kinase inhibitors (TKIs) have shown significant clinical efficacy, the emergence of resistance mutations, such as T790M and C797S, limits their long-term effectiveness. Allosteric inhibitors, which bind to a site distinct from the highly conserved ATP-binding pocket, offer a promising strategy to overcome this challenge. This compound is a mutant-selective allosteric inhibitor developed to address the limitations of conventional EGFR TKIs.
Mechanism of Allosteric Inhibition by this compound
Unlike traditional TKIs that compete with ATP for binding to the EGFR kinase domain, this compound binds to a distinct allosteric pocket. This binding induces a conformational change in the EGFR protein, thereby inhibiting its kinase activity and downstream signaling pathways. This allosteric mechanism allows this compound to be effective against EGFR mutations that confer resistance to ATP-competitive inhibitors.
An In-Depth Technical Guide to JBJ-02-112-05: Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
JBJ-02-112-05 is a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] Developed as an analogue of the earlier EGFR inhibitor EAI001, this compound demonstrates significant promise in targeting specific mutations in EGFR that confer resistance to other cancer therapies. This technical guide provides a comprehensive overview of the chemical structure, synthetic strategy, mechanism of action, and biological activity of this compound, supported by quantitative data and detailed experimental methodologies.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with a distinct isoindolinone core. A 5-indole substituent is appended to this core, a key modification from its parent compound, EAI001.[3]
| Property | Value |
| Molecular Formula | C₂₇H₂₀N₄O₂S |
| Molecular Weight | 464.54 g/mol |
| CAS Number | 2748162-29-8 |
| SMILES | O=C(NC1=NC=CS1)C(N2C(C(C=C(C3=CC(C=CN4)=C4C=C3)C=C5)=C5C2)=O)C6=CC=CC=C6 |
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature, it is described as a structural analogue of EAI001. The synthesis involved an iterative process of creating analogues of EAI001 and evaluating their efficacy.[3] The key structural modification in this compound is the functionalization of the isoindolinone moiety at carbon 6 with a 5-indole substituent.[3] This suggests a synthetic route starting from a suitable isoindolinone precursor, followed by the coupling of the 5-indole group. The development of similar allosteric EGFR inhibitors has also been a focus of medicinal chemistry efforts.
Mechanism of Action
This compound functions as a mutant-selective allosteric inhibitor of EGFR. Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding site of the kinase domain, allosteric inhibitors bind to a different, less conserved site. This distinct binding mode allows for greater selectivity towards mutant forms of the enzyme over the wild-type.
This compound has been shown to inhibit the phosphorylation of EGFR and, consequently, the downstream signaling pathways that are critical for cell proliferation and survival, namely the AKT and ERK1/2 pathways.[1][2] By inhibiting these pathways in cancer cells harboring specific EGFR mutations, this compound can suppress tumor growth.
Figure 1: Simplified signaling pathway of mutant EGFR and the inhibitory effect of this compound.
Biological Activity and Efficacy
The biological activity of this compound has been evaluated in various in vitro and in vivo models.
In Vitro Efficacy
This compound demonstrates potent and selective inhibition of mutant EGFR, particularly the L858R/T790M double mutant.
| Target | IC₅₀ |
| EGFR L858R/T790M (biochemical assay) | 15 nM |
| Wild-type EGFR (in Ba/F3 cells) | 9.29 µM |
| EGFR L858R (in Ba/F3 cells) | 8.35 µM |
| EGFR L858R/T790M (in Ba/F3 cells) | 8.53 µM |
| EGFR L858R/T790M/C797S (in Ba/F3 cells) | 2.13 µM |
Data sourced from MedChemExpress and related publications.[2]
In Vivo Efficacy
In vivo studies using a genetically engineered mouse model with EGFR L858R/T790M/C797S mutations showed that daily oral administration of this compound at a dose of 100 mg/kg inhibited the phosphorylation of EGFR and its downstream signaling pathways.[2]
Pharmacokinetics
Pharmacokinetic studies in mice revealed the following parameters for this compound:
| Administration Route | Dose | Half-life (t₁/₂) | Cₘₐₓ |
| Intravenous (i.v.) | 3 mg/kg | 3.0 hours | 13.7 µM |
| Oral | 5 mg/kg | 16.4 hours | 1.31 µM |
Data sourced from MedChemExpress.[2]
Experimental Protocols
The following are descriptions of key experimental methodologies used to characterize this compound.
In Vitro EGFR Kinase Inhibition Assay
The biochemical potency of this compound against mutant EGFR was determined using a Homogeneous Time-Resolved Fluorescence (HTRF)-based assay. This assay measures the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor. The fractional activity relative to a DMSO control is then used to calculate the IC₅₀ value.
Cell Proliferation Assay
The anti-proliferative activity of this compound was assessed in Ba/F3 cells stably transfected with various EGFR mutations. The cells were treated with increasing concentrations of the inhibitor for a defined period, and cell viability was measured using a suitable method, such as the MTS assay. The IC₅₀ values were then determined from the dose-response curves.
Western Blotting for Phospho-protein Analysis
To evaluate the effect of this compound on EGFR signaling, Western blotting was performed. Cells or tumor tissues were treated with the inhibitor, and cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of EGFR, AKT, and ERK1/2. The protein bands were then visualized to assess the level of protein phosphorylation.
Figure 2: General experimental workflow for the evaluation of this compound.
Conclusion
This compound is a promising mutant-selective allosteric EGFR inhibitor with demonstrated in vitro and in vivo activity against clinically relevant EGFR mutations. Its unique mechanism of action offers a potential therapeutic strategy to overcome resistance to existing EGFR-targeted therapies. Further research and development of this and similar compounds may lead to novel treatments for non-small cell lung cancer and other malignancies driven by EGFR mutations.
References
Target Validation of JBJ-02-112-05 in Non-Small Cell Lung Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the development of targeted therapies against activating mutations in the epidermal growth factor receptor (EGFR). However, the emergence of resistance mutations, such as T790M and C797S, to existing tyrosine kinase inhibitors (TKIs) necessitates the exploration of novel therapeutic strategies. Allosteric inhibitors, which bind to a site distinct from the ATP-binding pocket, offer a promising approach to overcome this resistance. This technical guide focuses on the preclinical validation of JBJ-02-112-05, a mutant-selective, allosteric EGFR inhibitor.
Core Principles of Allosteric EGFR Inhibition
Activating mutations in EGFR, predominantly exon 19 deletions and the L858R point mutation, lead to constitutive activation of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, driving tumor proliferation and survival.[1][2] While early-generation TKIs are effective against these primary mutations, the acquisition of the T790M "gatekeeper" mutation diminishes their efficacy.[1][2] Third-generation inhibitors like osimertinib were designed to target T790M-mutant EGFR but are susceptible to resistance mechanisms, most notably the C797S mutation.[3]
Allosteric inhibitors like this compound represent a distinct class of EGFR inhibitors. By binding to a pocket remote from the ATP-binding site, they can inhibit EGFR activity through a different mechanism, potentially circumventing resistance conferred by mutations at the ATP-binding site.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Biochemical Potency of this compound
| Target | Assay Type | IC50 (nM) |
| EGFR L858R/T790M | HTRF-based kinase assay | 15 |
Data sourced from in vitro biochemical assays.[3][4][5][6]
Table 2: In Vitro Cell-Based Activity of this compound
| Cell Line | EGFR Mutation Status | Assay Type | IC50 (µM) |
| Ba/F3 | Wild-type | Cell Viability | 9.29 |
| Ba/F3 | L858R | Cell Viability | 8.35 |
| Ba/F3 | L858R/T790M | Cell Viability | 8.53 |
| Ba/F3 | L858R/T790M/C797S | Cell Viability | 2.13 |
Data from Ba/F3 cells stably transfected with EGFR mutations.[5]
Table 3: In Vivo Pharmacodynamic and Efficacy Data for this compound
| Animal Model | Treatment | Dosing | Outcome |
| EGFR L858R/T790M/C797S GEM Mice | This compound | 100 mg/kg, once daily, oral gavage | Inhibition of EGFR, AKT, and ERK1/2 phosphorylation |
| EGFR L858R/T790M/C797S GEM Mice | This compound | 100 mg/kg | Ineffective in inhibiting tumor growth; similar to vehicle control |
GEM: Genetically Engineered Mouse Model.[3][4]
Signaling Pathway and Mechanism of Action
This compound functions as an allosteric inhibitor of EGFR. It binds to a pocket on the EGFR kinase domain that is distinct from the ATP-binding site. This binding event induces a conformational change in the receptor, leading to the inhibition of its kinase activity. Consequently, the autophosphorylation of EGFR is blocked, which in turn prevents the activation of downstream pro-survival signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. By inhibiting these pathways, this compound can suppress tumor cell proliferation and survival.
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Assay (HTRF-based)
-
Objective: To determine the biochemical potency (IC50) of this compound against mutant EGFR.
-
Materials: Recombinant EGFR L858R/T790M kinase, ATP, substrate peptide, HTRF detection reagents, this compound.
-
Procedure:
-
The EGFR L858R/T790M enzyme is incubated with varying concentrations of this compound.
-
The kinase reaction is initiated by the addition of ATP and a biotinylated substrate peptide.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The reaction is stopped, and HTRF detection reagents (europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665) are added.
-
After incubation, the HTRF signal is read on a compatible plate reader.
-
The IC50 value is calculated from the dose-response curve, representing the concentration of the inhibitor required to inhibit 50% of the kinase activity.[3]
-
Cell Viability Assay
-
Objective: To assess the effect of this compound on the proliferation of EGFR-mutant cells.
-
Cell Lines: Ba/F3 cells engineered to express wild-type EGFR or various EGFR mutations (L858R, L858R/T790M, L858R/T790M/C797S).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of this compound.
-
After a 72-hour incubation period, a cell viability reagent (e.g., CellTiter-Glo) is added to each well.
-
The luminescence, which is proportional to the number of viable cells, is measured using a luminometer.
-
The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[3][5]
-
Western Blotting for Phospho-protein Analysis
-
Objective: To evaluate the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.
-
Procedure:
-
EGFR-mutant cells are treated with different concentrations of this compound for a specified duration.
-
For in vivo studies, tumor tissues from treated mice are harvested and lysed.[3]
-
Cell or tissue lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total EGFR, AKT, and ERK1/2.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][4]
-
Figure 2: General workflow for Western blotting analysis.
In Vivo Efficacy Studies in Genetically Engineered Mouse Models (GEMMs)
-
Objective: To assess the anti-tumor efficacy of this compound in a relevant in vivo model of NSCLC.
-
Animal Model: Genetically engineered mice harboring EGFR L858R/T790M/C797S mutations that develop lung tumors.
-
Procedure:
-
Tumor formation in the mice is monitored.
-
Once tumors are established, the mice are randomized into treatment groups (vehicle control and this compound).
-
This compound is administered orally at a dose of 100 mg/kg once daily.[3]
-
Tumor volume is monitored over time, often using imaging techniques like MRI.
-
At the end of the study, the mice are euthanized, and tumors are collected for pharmacodynamic analysis (e.g., Western blotting).[3][4]
-
Discussion and Future Directions
The preclinical data for this compound demonstrate its activity as a mutant-selective allosteric inhibitor of EGFR. It exhibits biochemical potency against the L858R/T790M mutant form of EGFR and can inhibit the phosphorylation of EGFR and its downstream signaling proteins in cellular and in vivo models.[3][4][5]
However, in vivo efficacy studies revealed that this compound, at the tested dose, was not effective in suppressing tumor growth in a challenging triple-mutant (L858R/T790M/C797S) EGFR-driven NSCLC mouse model.[3] This was in contrast to a more optimized compound from the same chemical series, JBJ-04-125-02, which showed significant anti-tumor activity.[3]
While this compound itself may not have progressed to clinical development, its characterization provides valuable insights into the structure-activity relationship of allosteric EGFR inhibitors. The data underscores the importance of further optimization to enhance in vivo potency and pharmacokinetic properties for this class of compounds. Future research in this area will likely focus on developing allosteric inhibitors with improved efficacy, both as single agents and in combination with other targeted therapies, to address the ongoing challenge of acquired resistance in EGFR-mutant NSCLC.
References
- 1. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular pathways, resistance mechanisms and targeted interventions in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancerdiscovery.aacrjournals.org [cancerdiscovery.aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Allosteric Binding of JBJ-02-112-05 on EGFR
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of JBJ-02-112-05, a potent and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document details the inhibitor's binding site, mechanism of action, and relevant signaling pathways, supported by quantitative data and detailed experimental protocols.
Introduction to this compound and Allosteric EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, particularly non-small cell lung cancer (NSCLC). While ATP-competitive EGFR inhibitors have shown clinical efficacy, the emergence of resistance mutations, such as T790M and C797S, necessitates the development of novel therapeutic strategies.
Allosteric inhibitors, which bind to a site on the kinase domain distinct from the ATP-binding pocket, offer a promising approach to overcome this resistance. This compound is an early-generation, potent, and mutant-selective allosteric inhibitor of EGFR. It was developed as part of a chemical optimization effort that led to more advanced compounds like JBJ-04-125-02.[1] Understanding the binding and mechanism of this compound provides valuable insights into the principles of allosteric EGFR inhibition.
Binding Site and Mechanism of Action
This compound functions as a non-ATP competitive inhibitor, binding to a unique allosteric pocket on the EGFR kinase domain.[1][2][3] This site is created by the outward displacement of the αC-helix, a conformation favored by the L858R activating mutation.[2][4] By binding to this allosteric site, this compound stabilizes an inactive conformation of the EGFR kinase, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways.
While a crystal structure of this compound in complex with EGFR is not publicly available, its close chemical relationship and similar mechanism to its successor, JBJ-04-125-02, allow for a strong inference of its binding mode. The crystal structure of EGFR (T790M/V948R) bound to JBJ-04-125-02 reveals that the allosteric site is located adjacent to the ATP-binding pocket.[1] The binding of these allosteric inhibitors is not impeded by mutations at the C797 residue, which is a common mechanism of resistance to third-generation covalent ATP-competitive inhibitors like osimertinib.[1]
The proposed mechanism of action for this compound involves:
-
Selective Binding: Preferential binding to mutant forms of EGFR (e.g., L858R/T790M).
-
Allosteric Inhibition: Occupying a pocket distinct from the ATP-binding site.
-
Conformational Stabilization: Locking the kinase in an inactive state.
-
Signal Blockade: Preventing autophosphorylation and the activation of downstream pro-survival pathways.
Quantitative Data
The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings.
| Inhibitor | Target | Assay Type | IC50 | Reference |
| This compound | EGFRL858R/T790M | HTRF Kinase Assay | 15 nM | [1][3] |
Table 1: Biochemical Inhibitory Activity of this compound
| Cell Line | EGFR Mutation Status | IC50 (µM) | Reference |
| Ba/F3 | Wild-Type EGFR | 9.29 | [3] |
| Ba/F3 | EGFRL858R | 8.35 | [3] |
| Ba/F3 | EGFRL858R/T790M | 8.53 | [3] |
| Ba/F3 | EGFRL858R/T790M/C797S | 2.13 | [3] |
Table 2: Cellular Proliferation Inhibitory Activity of this compound in Engineered Ba/F3 Cells
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro EGFR Kinase Assay (HTRF)
This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the EGFR kinase.
-
Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to detect the phosphorylation of a biotinylated peptide substrate by the EGFR kinase domain. A europium cryptate-labeled anti-phosphotyrosine antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the binding of both conjugates brings the donor (europium cryptate) and acceptor (XL665) into close proximity, resulting in a FRET signal.
-
Materials:
-
Recombinant EGFR kinase domain (e.g., L858R/T790M)
-
Biotinylated TK substrate peptide
-
ATP
-
This compound (or other inhibitors)
-
HTRF Kinase Buffer
-
Anti-phosphotyrosine antibody labeled with Europium cryptate
-
Streptavidin-XL665
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add the EGFR enzyme, the biotinylated substrate, and the inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the detection reagents (anti-phosphotyrosine-Europium and Streptavidin-XL665) in a buffer containing EDTA.
-
Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and plot the fractional activity against the inhibitor concentration to determine the IC50 value.
-
Ba/F3 Cell Proliferation Assay
This assay assesses the effect of an inhibitor on the proliferation of engineered Ba/F3 cells that are dependent on the activity of a specific EGFR mutant for their survival.
-
Principle: Ba/F3 cells, a murine pro-B cell line, are dependent on IL-3 for survival. When stably transfected with a constitutively active kinase like a mutant EGFR, they become IL-3 independent. The inhibition of the EGFR kinase activity by a compound like this compound will lead to a decrease in cell proliferation and viability, which can be measured using a reagent like CellTiter-Glo.
-
Materials:
-
Ba/F3 cells stably expressing the EGFR mutant of interest (e.g., L858R/T790M/C797S)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (or other inhibitors)
-
96-well cell culture plates
-
CellTiter-Glo Luminescent Cell Viability Assay reagent
-
Luminometer
-
-
Procedure:
-
Seed the Ba/F3-EGFR mutant cells in a 96-well plate in IL-3-free medium.
-
Prepare a serial dilution of this compound in the culture medium.
-
Add the inhibitor dilutions to the cells and incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo reagent to room temperature.
-
Add CellTiter-Glo reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Plot the cell viability against the inhibitor concentration to determine the IC50 value.
-
Western Blotting for EGFR Pathway Inhibition
This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins (AKT, ERK1/2) in cells treated with an inhibitor.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with primary antibodies specific for the phosphorylated and total forms of the proteins of interest. A secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction is then used for detection.
-
Materials:
-
Cells expressing the target EGFR mutant
-
This compound (or other inhibitors)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-pERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Chemiluminescence detection system
-
-
Procedure:
-
Culture cells and treat with increasing concentrations of this compound for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Visualizations
EGFR Signaling Pathway and Inhibition
References
- 1. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Potent and Noncovalent Reversible EGFR Kinase Inhibitors of EGFRL858R/T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Selectivity of JBJ-02-112-05 for EGFR L858R/T790M
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of resistance to first- and second-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) is a significant clinical challenge. The T790M "gatekeeper" mutation, often acquired in conjunction with an activating mutation such as L858R, is a primary mechanism of this resistance. JBJ-02-112-05 is a potent, orally active, allosteric inhibitor designed to selectively target mutant forms of EGFR, including the double mutant L858R/T790M. This document provides a comprehensive technical overview of the selectivity of this compound, detailing its biochemical and cellular activity, the experimental protocols used for its characterization, and the relevant signaling pathways.
Quantitative Data Summary
The selectivity of this compound has been evaluated through both biochemical and cell-based assays. The following tables summarize the key quantitative data regarding its inhibitory activity.
Table 1: Biochemical Potency of this compound
| Target | IC₅₀ (nM) | Assay Type | Reference |
| EGFR L858R/T790M | 15 | HTRF-based kinase assay |
Table 2: Cellular Activity of this compound in Ba/F3 Cells
| EGFR Genotype | IC₅₀ (µM) | Assay Type | Reference |
| Wild-type (WT) | 9.29 | Cell Proliferation Assay | |
| L858R | 8.35 | Cell Proliferation Assay | |
| L858R/T790M | 8.53 | Cell Proliferation Assay | |
| L858R/T790M/C797S | 2.13 | Cell Proliferation Assay |
Note: The IC₅₀ values in Ba/F3 cells reflect the concentration required to inhibit cell proliferation, which is dependent on the activity of the expressed EGFR mutant.
Signaling Pathways
The EGFR L858R/T790M mutant promotes cancer cell survival and proliferation through the activation of downstream signaling cascades, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways. This compound, as an allosteric inhibitor, prevents the conformational changes required for kinase activation, thereby inhibiting the phosphorylation of EGFR and the subsequent activation of these critical signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods for characterizing EGFR inhibitors.
Biochemical Kinase Assay (HTRF)
This assay measures the direct inhibitory effect of this compound on the kinase activity of purified EGFR L858R/T790M.
Methodology:
-
Reagents:
-
Recombinant human EGFR (L858R/T790M) enzyme.
-
Biotinylated poly-GT (glutamic acid, tyrosine) substrate.
-
ATP.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
HTRF Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody (Eu-Ab) and streptavidin-conjugated XL665 (SA-XL665).
-
This compound serially diluted in DMSO.
-
-
Procedure:
-
In a 384-well low-volume plate, add this compound at various concentrations.
-
Add the EGFR L858R/T790M enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the HTRF detection reagents (Eu-Ab and SA-XL665).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is proportional to the level of substrate phosphorylation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software.
-
Ba/F3 Cell Proliferation Assay
This cell-based assay determines the effect of this compound on the proliferation of Ba/F3 cells, which are engineered to be dependent on the activity of specific EGFR mutants for survival and growth.
Methodology:
-
Cell Lines and Culture:
-
Ba/F3 (murine pro-B) cells stably transfected with human wild-type EGFR, EGFR L858R, EGFR L858R/T790M, or EGFR L858R/T790M/C797S.
-
Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS). For transfected cells, the medium is used without IL-3 to ensure dependence on EGFR signaling.
-
-
Procedure:
-
Seed the Ba/F3 cells into 96-well plates at a density of approximately 5,000 cells per well.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the DMSO-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Western Blot Analysis of EGFR Pathway Phosphorylation
This method is used to confirm that this compound inhibits the phosphorylation of EGFR and its key downstream signaling proteins, AKT and ERK, in cells.
Methodology:
-
Cell Treatment and Lysis:
-
Culture Ba/F3 cells expressing the desired EGFR mutants.
-
Treat the cells with increasing concentrations of this compound for a specified period (e.g., 4 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-EGFR (Tyr1068), total EGFR, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Pharmacodynamic Studies
These studies assess the ability of this compound to inhibit EGFR signaling in a living organism.
Methodology:
-
Animal Model:
-
Utilize genetically engineered mice that develop lung tumors driven by the EGFR L858R/T790M/C797S mutation.
-
-
Drug Administration and Sample Collection:
-
Administer this compound (e.g., 100 mg/kg) or vehicle control to the mice via oral gavage once daily for a set number of days (e.g., 3 days).
-
At a specified time after the final dose (e.g., 3 hours), euthanize the mice and harvest the lung tumor tissues.
-
-
Analysis:
-
Prepare protein lysates from the tumor tissues.
-
Perform Western blot analysis as described in section 4.3 to assess the phosphorylation status of EGFR, AKT, and ERK1/2.
-
Conclusion
The data presented in this technical guide demonstrate that this compound is a potent inhibitor of EGFR L858R/T790M in biochemical assays. While its potency in cell-based proliferation assays is in the micromolar range for various EGFR genotypes, it effectively inhibits the phosphorylation of mutant EGFR and downstream signaling pathways. These findings underscore the mutant-selective, allosteric mechanism of action of this compound and provide a strong rationale for its further investigation as a therapeutic agent for NSCLC with acquired resistance to other EGFR TKIs. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of oncology drug discovery and development.
JBJ-02-112-05: A Technical Guide to a Mutant-Selective Allosteric EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
JBJ-02-112-05 is a potent and orally active allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR), demonstrating selectivity for certain mutant forms of the receptor.[1][2] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and key experimental data, intended to support further research and development efforts in the field of oncology.
Chemical Properties and Data
This compound is an isoindolinone derivative with the CAS number 2748162-29-8 . Its chemical structure and key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2748162-29-8 | [3] |
| Molecular Formula | C27H20N4O2S | N/A |
| Molecular Weight | 464.54 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO | N/A |
Mechanism of Action
This compound functions as a mutant-selective, allosteric inhibitor of EGFR.[1][2] Unlike ATP-competitive inhibitors that bind to the kinase domain's active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that inhibits its activity. This mechanism allows this compound to be effective against EGFR mutations that confer resistance to traditional tyrosine kinase inhibitors (TKIs).
The primary target of this compound is the EGFR L858R/T790M double mutant, with a reported IC50 of 15 nM.[1][2] The T790M mutation is a common mechanism of acquired resistance to first and second-generation EGFR TKIs. By targeting this mutant, this compound presents a potential therapeutic strategy for patients who have developed resistance to other EGFR-targeted therapies.
Signaling Pathway
This compound inhibits the downstream signaling pathways mediated by EGFR, primarily the PI3K/AKT and MAPK/ERK pathways.[1] Inhibition of EGFR phosphorylation by this compound leads to a reduction in the phosphorylation of AKT and ERK1/2, key proteins involved in cell proliferation, survival, and growth.
Caption: EGFR signaling pathway inhibited by this compound.
Experimental Data
In Vitro Activity
The inhibitory activity of this compound has been evaluated against various EGFR genotypes in Ba/F3 cells. The half-maximal inhibitory concentrations (IC50) are presented below.
| EGFR Genotype | IC50 (µM) |
| Wildtype | 9.29 |
| L858R | 8.35 |
| L858R/T790M | 8.53 |
| L858R/T790M/C797S | 2.13 |
Data sourced from MedChemExpress.[1]
In Vivo Pharmacokinetics
Pharmacokinetic studies in mice have provided insights into the in vivo behavior of this compound.
| Route of Administration | Dose (mg/kg) | Half-life (t½) | Cmax |
| Intravenous (i.v.) | 3 | 3 hours | 13.7 µM |
| Oral (p.o.) | 5 | 16.4 hours | 1.31 µM |
Data sourced from MedChemExpress.[2]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the construction of the isoindolinone core followed by functionalization. A general synthetic workflow is depicted below. The detailed protocol can be found in the supplementary materials of the primary publication by To et al. in Cancer Discovery.[1]
Caption: General synthetic workflow for this compound.
In Vitro EGFR Kinase Inhibition Assay (HTRF-based)
The inhibitory activity of this compound on EGFR kinase activity is typically assessed using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Principle: This assay measures the phosphorylation of a biotinylated substrate by the EGFR kinase. A europium cryptate-labeled anti-phospho-tyrosine antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the proximity of the europium and XL665 results in a FRET signal.
Protocol Outline:
-
Reaction Setup: In a 384-well plate, combine the EGFR enzyme, the biotinylated substrate, and varying concentrations of this compound.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature.
-
Detection: Stop the reaction and detect the signal by adding the HTRF detection reagents (europium-labeled antibody and streptavidin-XL665).
-
Measurement: Read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blotting for EGFR Signaling Pathway Analysis
Western blotting is used to determine the effect of this compound on the phosphorylation status of EGFR and its downstream targets, AKT and ERK.
Protocol Outline:
-
Cell Treatment: Treat cancer cell lines (e.g., Ba/F3 with EGFR mutations) with various concentrations of this compound for a specified time.
-
Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of EGFR, AKT, and ERK.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the general procedure for assessing the pharmacokinetic properties of this compound in a murine model.
Protocol Outline:
-
Animal Model: Use a suitable mouse strain (e.g., CD-1 or as relevant to the disease model).
-
Drug Administration: Administer this compound to mice via the desired route (intravenous and oral).
-
Blood Sampling: Collect blood samples at predetermined time points post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life, Cmax, and bioavailability using appropriate software.
Conclusion
This compound is a promising mutant-selective allosteric EGFR inhibitor with demonstrated in vitro and in vivo activity. Its unique mechanism of action provides a potential avenue to overcome resistance to existing EGFR-targeted therapies. The data and protocols presented in this guide offer a valuable resource for researchers and drug developers working to advance novel cancer therapeutics.
References
Unraveling the Downstream Signaling Cascade of JBJ-02-112-05: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the downstream signaling effects of JBJ-02-112-05, a potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics, particularly for non-small cell lung cancer (NSCLC).
Executive Summary
This compound represents a significant advancement in the development of targeted cancer therapies. As an allosteric inhibitor, it binds to a site on the EGFR distinct from the ATP-binding pocket, enabling it to overcome resistance mechanisms that affect traditional tyrosine kinase inhibitors (TKIs).[1] This guide elucidates the mechanism of action of this compound, details its impact on critical downstream signaling pathways, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for replication and further investigation.
Mechanism of Action
This compound is a potent and orally active allosteric inhibitor that demonstrates selectivity for mutant forms of EGFR.[2] Its primary target is the EGFR tyrosine kinase, a key driver of cell proliferation, survival, and differentiation in many cancers. By binding to an allosteric site, this compound effectively inhibits the autophosphorylation of EGFR, thereby blocking the initiation of downstream signaling cascades.[1] This mode of action is particularly effective against EGFR mutations that confer resistance to ATP-competitive inhibitors.
Quantitative Analysis of In Vitro Efficacy
The potency of this compound has been quantified through both biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) against various EGFR mutations.
Table 1: Biochemical Inhibitory Potency
| Target | IC50 (nM) |
| EGFR L858R/T790M | 15[2][3] |
Table 2: Cell-Based Inhibitory Potency in Ba/F3 Cells
| EGFR Mutant | IC50 (µM) |
| Wildtype EGFR | 9.29[2] |
| EGFR L858R | 8.35[2] |
| EGFR L858R/T790M | 8.53[2] |
| EGFR L858R/T790M/C797S | 2.13[2] |
Downstream Signaling Effects
This compound effectively suppresses the phosphorylation of EGFR, which in turn inhibits the activation of key downstream signaling pathways critical for tumor growth and survival. The primary pathways affected are the PI3K/AKT and RAS/RAF/MEK/ERK pathways.
Inhibition of the PI3K/AKT Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a major signaling cascade downstream of EGFR that promotes cell survival and proliferation. Upon activation, EGFR recruits and activates PI3K, which in turn phosphorylates and activates AKT. This compound has been shown to inhibit the phosphorylation of AKT, thereby disrupting this pro-survival signaling axis.[2][3]
Inhibition of the RAS/RAF/MEK/ERK Pathway
The RAS/RAF/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade downstream of EGFR that regulates cell growth, differentiation, and division. Activated EGFR leads to the activation of RAS, which initiates a phosphorylation cascade involving RAF, MEK, and ERK. This compound demonstrates inhibition of ERK1/2 phosphorylation, indicating its ability to disrupt this key proliferative pathway.[2][3]
In Vivo Pharmacodynamic Effects
In vivo studies using genetically engineered mouse models with EGFR L858R/T790M/C797S mutations have demonstrated the ability of this compound to modulate downstream signaling.
Table 3: In Vivo Experimental Summary
| Animal Model | Dose and Administration | Duration | Key Findings |
| EGFR L858R/T790M/C797S Genetically Engineered Mice | 100 mg/kg, once daily oral gavage | 3 days | Inhibition of EGFR, AKT, and ERK1/2 phosphorylation in lung tumor tissues.[2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound.
Western Blot Analysis of Protein Phosphorylation
This protocol outlines the steps to assess the phosphorylation status of EGFR, AKT, and ERK1/2 in cell lines following treatment with this compound.
-
Cell Culture and Treatment: Plate cells in 6-well plates and culture until they reach 70-80% confluency. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Cell Lysis: After treatment, place the plates on ice and aspirate the medium. Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples with RIPA buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Load 20-30 µg of total protein per lane onto a 4-20% polyacrylamide gel. Run the gel at 100-150V. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for phospho-EGFR, phospho-AKT, phospho-ERK1/2, total EGFR, total AKT, and total ERK1/2 overnight at 4°C. Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Prepare and apply an ECL substrate to the membrane. Capture the chemiluminescent signal using a digital imager or X-ray film.
In Vivo Pharmacodynamic Study
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a mouse tumor model.
-
Animal Model: Utilize genetically engineered mouse models harboring relevant EGFR mutations (e.g., L858R/T790M/C797S).
-
Tumor Growth and Treatment: Allow tumors to develop to a palpable size. Randomize mice into treatment and control groups. Administer this compound (e.g., 100 mg/kg) or vehicle control via oral gavage once daily.
-
Tissue Harvesting: After the specified treatment duration (e.g., 3 days), euthanize the mice and harvest tumor tissues.
-
Protein Extraction and Analysis: Homogenize the tumor tissues in lysis buffer and extract total protein. Perform Western blot analysis as described in section 6.1 to assess the phosphorylation levels of EGFR, AKT, and ERK1/2.
Conclusion
This compound is a promising allosteric EGFR inhibitor that effectively targets mutant forms of the receptor, including those resistant to conventional TKIs. Its mechanism of action involves the direct inhibition of EGFR phosphorylation, leading to the suppression of the pro-survival PI3K/AKT and proliferative RAS/RAF/MEK/ERK downstream signaling pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this and similar next-generation cancer therapeutics.
References
The Allosteric EGFR Inhibitor JBJ-02-112-05: A Technical Overview of its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
JBJ-02-112-05 is a potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology. This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of this compound. It details the compound's mechanism of action, biochemical and cellular activity, pharmacokinetic profile, and in vivo pharmacodynamics. All quantitative data are presented in structured tables for clarity, and key experimental methodologies are described. Visualizations of the relevant signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding of this compound.
Discovery and Development
This compound was developed through an iterative process of synthesizing structural analogues of EAI001, an earlier allosteric EGFR inhibitor. The goal was to create a more potent inhibitor that would not require co-administration with an antibody like cetuximab. This effort led to the identification of this compound, which features a 5-indole substituent appended to the isoindolinone moiety.[1]
Mechanism of Action
This compound functions as an allosteric inhibitor, binding to a site on the EGFR kinase domain distinct from the ATP-binding pocket. This mode of inhibition is particularly advantageous for overcoming resistance mutations that arise in the ATP-binding site, such as the T790M mutation. By binding to the allosteric site, this compound stabilizes an inactive conformation of the EGFR kinase, thereby preventing its phosphorylation and the subsequent activation of downstream signaling pathways that drive cell proliferation and survival.
The primary downstream pathways inhibited by blocking EGFR activation are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Both are crucial for cell cycle progression and the inhibition of apoptosis.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target | IC50 |
| Biochemical Assay | EGFRL858R/T790M | 15 nM[1] |
| Cellular Assay (Ba/F3 cells) | Wild-type EGFR | 9.29 µM |
| Cellular Assay (Ba/F3 cells) | EGFRL858R | 8.35 µM |
| Cellular Assay (Ba/F3 cells) | EGFRL858R/T790M | 8.53 µM |
| Cellular Assay (Ba/F3 cells) | EGFRL858R/T790M/C797S | 2.13 µM |
Table 2: Pharmacokinetic Profile of this compound
| Administration Route | Dose | Half-life (t1/2) | Cmax |
| Intravenous (i.v.) | 3 mg/kg | 3 hours | 13.7 µM |
| Oral (p.o.) | 5 mg/kg | 16.4 hours | 1.31 µM |
Preclinical In Vivo Studies
A pharmacodynamic study was conducted in genetically engineered mice (GEM) harboring EGFRL858R/T790M/C797S mutations to evaluate the in vivo efficacy of this compound.
Caption: Workflow for the In Vivo Pharmacodynamic Study.
The study revealed that this compound, administered at 100 mg/kg, effectively inhibited the phosphorylation of EGFR and the downstream signaling proteins AKT and ERK1/2.[1] However, in a subsequent efficacy study, despite its favorable pharmacokinetic profile, this compound did not lead to tumor regression, and tumor growth was similar to the vehicle control.[1] This was in contrast to another allosteric inhibitor, JBJ-04-125-02, which demonstrated marked tumor regression.[1]
Key Experimental Protocols
Ba/F3 Cell Viability Assay
-
Cell Lines: Ba/F3 cells stably transfected with wild-type EGFR, EGFRL858R, EGFRL858R/T790M, or EGFRL858R/T790M/C797S.
-
Protocol:
-
Cells were seeded in 96-well plates in RPMI 1640 medium supplemented with 10% FBS, without IL-3.
-
This compound was added at various concentrations.
-
Cells were incubated for 72 hours.
-
Cell viability was assessed using a commercial reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence was measured, and IC50 values were calculated from dose-response curves.
-
In Vivo Pharmacodynamic Study
-
Animal Model: Genetically engineered mice with lung tumors driven by EGFRL858R/T790M/C797S.
-
Protocol:
-
Once tumors were established, mice were randomized into treatment groups.
-
This compound was formulated for oral administration.
-
Mice were treated with 100 mg/kg of this compound via oral gavage, once daily for three consecutive days.
-
Three hours after the final dose, mice were euthanized, and tumor tissues were harvested.
-
Tumor lysates were prepared and subjected to Western blotting to analyze the phosphorylation status of EGFR, AKT, and ERK1/2.
-
Conclusion
This compound is a well-characterized, potent, and mutant-selective allosteric EGFR inhibitor. While it demonstrates clear target engagement and downstream signaling inhibition in preclinical models, its lack of single-agent efficacy in vivo, despite a favorable pharmacokinetic profile, suggests complex underlying resistance mechanisms. This technical guide provides a comprehensive summary of its discovery and preclinical development, offering valuable data and insights for researchers in the field of oncology and drug development. Further investigation into the reasons for its limited in vivo efficacy could provide important learnings for the development of future allosteric inhibitors.
References
Methodological & Application
Application Notes and Protocols for JBJ-02-112-05 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JBJ-02-112-05 is a novel allosteric inhibitor targeting mutant forms of the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling that is often implicated in cancer. Specifically, this compound has demonstrated potent activity against the L858R/T790M mutant EGFR, which is a common mechanism of resistance to first and second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). This document provides detailed protocols for in vitro assays to characterize the biochemical potency and cellular effects of this compound. The provided methodologies for a Homogeneous Time-Resolved Fluorescence (HTRF) based kinase assay and Western blotting will enable researchers to evaluate the inhibitory activity of this compound on EGFR and its downstream signaling pathways.
Data Presentation
The following table summarizes the quantitative data for this compound's inhibitory activity against the mutant EGFR L858R/T790M kinase.
| Compound | Target Kinase | Assay Type | IC50 (nM) | Reference |
| This compound | EGFR L858R/T790M | HTRF-based biochemical assay | 15 | [1] |
Signaling Pathway
The diagram below illustrates the simplified EGFR signaling pathway and the point of inhibition by this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which promote cell proliferation and survival. This compound allosterically inhibits the kinase activity of mutant EGFR, thereby blocking these downstream signals.
Caption: EGFR signaling pathway and inhibition by this compound.
Experimental Protocols
EGFR L858R/T790M Kinase Assay (HTRF-based)
This protocol describes a biochemical assay to determine the in vitro inhibitory potency of this compound against the dual mutant EGFR (L858R/T790M) using Homogeneous Time-Resolved Fluorescence (HTRF) technology.
Experimental Workflow:
Caption: Workflow for the HTRF-based EGFR kinase assay.
Materials:
-
Recombinant human EGFR L858R/T790M enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Biotinylated substrate peptide (e.g., Biotin-Poly-Glu-Tyr)
-
This compound
-
HTRF Detection Reagents:
-
Europium cryptate-labeled anti-phosphotyrosine antibody (e.g., PT66)
-
Streptavidin-XL665
-
-
HTRF detection buffer
-
384-well low-volume white microplates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Enzyme and Substrate Preparation: Dilute the EGFR L858R/T790M enzyme and the biotinylated substrate peptide in kinase buffer to their optimal concentrations (determined through initial titration experiments).
-
Assay Reaction:
-
To each well of a 384-well plate, add 2.5 µL of the diluted this compound or DMSO control.
-
Add 5 µL of the enzyme/substrate mixture.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (the final ATP concentration should be at or near the Km for the enzyme).
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.
-
Detection:
-
Prepare the HTRF detection mixture containing the Europium cryptate-labeled antibody and Streptavidin-XL665 in HTRF detection buffer.
-
Add 10 µL of the detection mixture to each well to stop the kinase reaction.
-
-
Signal Development: Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader. The fluorescence is measured at two wavelengths: 620 nm (emission from the cryptate donor) and 665 nm (emission from the XL665 acceptor).
-
Data Analysis: The HTRF ratio (665 nm / 620 nm) is calculated for each well. The percent inhibition is determined relative to the DMSO control. The IC50 value is calculated by fitting the dose-response curve with a four-parameter logistic equation.
Western Blot Analysis of EGFR Pathway Inhibition
This protocol details the procedure for assessing the inhibitory effect of this compound on the phosphorylation of EGFR, AKT, and ERK1/2 in a relevant cancer cell line (e.g., NCI-H1975, which harbors the L858R/T790M EGFR mutations).
Experimental Workflow:
Caption: Workflow for Western blot analysis of EGFR pathway inhibition.
Materials:
-
NCI-H1975 cells (or other appropriate cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-EGFR (Tyr1068)
-
Rabbit anti-EGFR
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-AKT
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (Erk1/2)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed NCI-H1975 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples and prepare them for loading by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-p-EGFR) overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection and Analysis:
-
Apply the ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the phosphoprotein levels to the total protein levels and the loading control (β-actin).
-
Repeat the immunoblotting procedure for the other target proteins (total EGFR, p-AKT, total AKT, p-ERK, and total ERK).
-
By following these detailed protocols, researchers can effectively evaluate the in vitro activity of this compound and similar compounds, providing crucial data for drug development and cancer research.
References
Application Notes and Protocols for JBJ-02-112-05 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of JBJ-02-112-05, an allosteric inhibitor of mutant Epidermal Growth Factor Receptor (EGFR). The following guidelines are based on methodologies reported in preclinical research and are intended to assist in the design and execution of similar studies.
Introduction
This compound is a small molecule inhibitor targeting mutant forms of EGFR, particularly those harboring mutations such as L858R and T790M. These mutations are common in non-small cell lung cancer (NSCLC) and contribute to resistance to first and second-generation EGFR inhibitors. This compound functions as an allosteric inhibitor, offering a different mechanism of action that can be effective against resistant mutations. The following protocols describe methods to assess the biochemical potency and cellular activity of this compound.
Biochemical Potency Assessment
A key initial step is to determine the direct inhibitory effect of this compound on the target protein. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a sensitive and robust method for this purpose.
HTRF-based EGFR Biochemical Assay
This assay measures the phosphorylation of a substrate by the EGFR kinase domain. The inhibition of this activity by this compound is quantified to determine its half-maximal inhibitory concentration (IC50).
Experimental Protocol:
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain (e.g., L858R/T790M mutant)
-
HTRF KinEASE-TK assay kit (Cisbio)
-
ATP solution
-
This compound compound stock solution (in DMSO)
-
Assay buffer
-
384-well low-volume white plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 2 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 4 µL of the EGFR enzyme solution (final concentration ~20 pM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a solution containing the substrate and ATP (final concentration ~100 µM).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the signal by adding the HTRF detection reagents as per the manufacturer's instructions.
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence signals at the two HTRF wavelengths.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Summary of Biochemical Data:
| Compound | Target | Biochemical Potency (IC50) |
| This compound | L858R/T790M EGFR | 15 nM[1] |
Cellular Activity Assessment
To understand the effect of this compound in a cellular context, it is essential to assess its impact on EGFR signaling pathways and cell viability in cancer cell lines harboring the relevant EGFR mutations.
Inhibition of EGFR Signaling in Cells (Western Blotting)
This protocol details the use of Western blotting to analyze the phosphorylation status of EGFR and downstream signaling proteins like AKT and ERK1/2 in response to this compound treatment.
Experimental Protocol:
-
Cell Culture:
-
Culture human cancer cell lines with the desired EGFR mutations (e.g., L858R/T790M) in appropriate media.
-
Ensure cell lines are authenticated and tested for mycoplasma contamination.[1]
-
-
Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 3 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Expected Outcome:
Treatment with this compound is expected to decrease the phosphorylation of EGFR, AKT, and ERK1/2 in a dose-dependent manner, indicating inhibition of the signaling pathway.[1]
Diagrams
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Western blot workflow for analyzing EGFR pathway inhibition.
In Vivo Efficacy Assessment
For preclinical evaluation, the efficacy of this compound can be assessed in animal models, such as genetically engineered mouse models (GEMMs) with EGFR mutations.
Experimental Protocol (GEMM Study):
-
Animal Model:
-
Use GEMMs that develop tumors driven by the target EGFR mutations (e.g., EGFR L858R/T790M/C797S).
-
-
Dosing and Monitoring:
-
Pharmacodynamic Analysis:
Summary of In Vivo Data:
| Treatment Group | Dose | Tumor Volume Change |
| Vehicle | - | Growth |
| This compound | 100 mg/kg | Inhibition of tumor growth[1] |
Conclusion
The provided protocols offer a framework for the preclinical evaluation of this compound. These assays are crucial for determining the compound's potency, mechanism of action, and potential therapeutic efficacy. Adherence to rigorous experimental design and data analysis is paramount for obtaining reliable and reproducible results.
References
Application Notes for JBJ-02-112-05 in Ba/F3 Cell Lines
Introduction
JBJ-02-112-05 is a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] This document provides detailed application notes and protocols for the use of this compound in Ba/F3 (murine pro-B) cell lines, a critical in vitro model for studying kinase inhibitors. Ba/F3 cells are dependent on interleukin-3 (IL-3) for survival and proliferation.[2] However, they can be rendered IL-3 independent by the introduction of constitutively active oncogenic kinases, such as various mutant forms of EGFR.[2][3][4] This characteristic makes them an ideal system for evaluating the efficacy and selectivity of kinase inhibitors like this compound.
Mechanism of Action
This compound functions as an allosteric inhibitor, binding to a pocket on the EGFR kinase domain that is distinct from the ATP-binding site.[5][6] This binding mode confers selectivity for certain EGFR mutations.[6] By binding to this allosteric site, this compound stabilizes an inactive conformation of the EGFR kinase, thereby inhibiting its downstream signaling pathways.[5] Key downstream pathways affected include the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation and survival.[1][5] Inhibition of these pathways by this compound leads to decreased phosphorylation of AKT and ERK1/2.[1][5]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound in Ba/F3 Cells
| Cell Line | EGFR Mutation | IC50 (µM) | Reference |
| Ba/F3 | Wild-type EGFR | 9.29 | [1][7] |
| Ba/F3 | EGFR L858R | 8.35 | [1][7] |
| Ba/F3 | EGFR L858R/T790M | 8.53 | [1][7] |
| Ba/F3 | EGFR L858R/T790M/C797S | 2.13 | [1][7] |
Table 2: Biochemical Potency of this compound
| Target | IC50 (nM) | Reference |
| EGFR L858R/T790M | 15 | [1][5] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: EGFR signaling pathway inhibited by this compound.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: Culture of Ba/F3 Cells Stably Expressing EGFR Mutants
This protocol describes the maintenance of Ba/F3 cells engineered to express specific EGFR mutants, rendering them IL-3 independent.
Materials:
-
Ba/F3 cells expressing a specific EGFR mutant (e.g., L858R/T790M/C797S)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Puromycin (for selection, if applicable)
-
T-25 or T-75 culture flasks
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
Procedure:
-
Prepare complete culture medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Thaw a cryopreserved vial of Ba/F3 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge the cells at 125 x g for 5-7 minutes at room temperature.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete culture medium.
-
Transfer the cell suspension to a T-25 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain the cell density between 5 x 10^4 and 5 x 10^5 viable cells/mL.
-
For subculturing, determine the cell density and viability using a hemocytometer and Trypan Blue. Dilute the cell suspension to a seeding density of 5 x 10^4 viable cells/mL in a new flask with fresh medium.
Protocol 2: Cell Viability (MTS) Assay
This protocol outlines the procedure for determining the IC50 of this compound in Ba/F3 cells using an MTS-based assay.
Materials:
-
Ba/F3 cells expressing the desired EGFR mutant
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Harvest Ba/F3 cells from the exponential growth phase and perform a cell count to determine viability.
-
Dilute the cell suspension to a final concentration of 2.5 x 10^4 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.01 µM to 10 µM.
-
Add the desired volume of the diluted this compound to the wells. Ensure the final DMSO concentration does not exceed 0.5%. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 3: Western Blot Analysis of EGFR Pathway Phosphorylation
This protocol details the analysis of EGFR and downstream protein phosphorylation in response to this compound treatment.
Materials:
-
Ba/F3 cells expressing the desired EGFR mutant
-
Complete culture medium
-
This compound
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed Ba/F3 cells in 6-well plates at a density of 1 x 10^6 cells/well and incubate overnight.
-
Treat the cells with increasing concentrations of this compound for a specified time (e.g., 3 hours).[5]
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An unbiased in vitro screen for activating epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal growth factor-independent transformation of Ba/F3 cells with cancer-derived epidermal growth factor receptor mutants induces gefitinib-sensitive cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosterically targeting EGFR drug-resistance gatekeeper mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for JBJ-02-112-05 Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JBJ-02-112-05 is an orally active, potent, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] It has been investigated for its potential in treating non-small cell lung cancer (NSCLC) driven by specific EGFR mutations that are resistant to other tyrosine kinase inhibitors (TKIs). These application notes provide a summary of preclinical animal model studies involving this compound, including its mechanism of action, pharmacokinetic properties, and efficacy data. Detailed protocols for key experiments are also provided to facilitate the design and execution of similar research.
Mechanism of Action
This compound functions as an allosteric inhibitor, binding to a site on the EGFR kinase domain that is distinct from the ATP-binding pocket. This mode of action allows it to be effective against EGFR mutations that confer resistance to traditional ATP-competitive inhibitors, such as the T790M and C797S mutations.[2][3][4] In preclinical models, this compound has been shown to inhibit the phosphorylation of EGFR and downstream signaling proteins, including AKT and ERK1/2.[1][2]
Signaling Pathway
The diagram below illustrates the targeted signaling pathway of this compound.
Caption: Targeted EGFR signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line/Target | Mutation Status | IC50 |
| EGFR | L858R/T790M | 15 nM[1][2] |
| Ba/F3 Cells | Wildtype EGFR | 9.29 µM[1] |
| Ba/F3 Cells | EGFR L858R | 8.35 µM[1] |
| Ba/F3 Cells | EGFR L858R/T790M | 8.53 µM[1] |
| Ba/F3 Cells | EGFR L858R/T790M/C797S | 2.13 µM[1] |
Table 2: Pharmacokinetic Properties of this compound
| Administration Route | Dose | Half-life (t1/2) | Cmax |
| Intravenous (i.v.) | 3 mg/kg | 3 hours[1] | 13.7 µM[1] |
| Oral | 5 mg/kg | 16.4 hours[1] | 1.31 µM[1] |
Experimental Protocols
In Vivo Efficacy Study in Genetically Engineered Mouse Models (GEMM)
This protocol describes a general framework for evaluating the in vivo efficacy of this compound in a genetically engineered mouse model harboring EGFR mutations.
Workflow Diagram:
Caption: General workflow for in vivo efficacy studies.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Genetically engineered mice with EGFR L858R/T790M/C797S mutations
-
Oral gavage needles
-
Anesthesia (for imaging)
-
Magnetic Resonance Imaging (MRI) system
-
Calipers (for subcutaneous models)
Procedure:
-
Animal Acclimatization: Acclimatize the EGFR L858R/T790M/C797S genetically engineered mice to the facility for at least one week prior to the study.
-
Baseline Tumor Measurement: Measure the initial tumor volume using a non-invasive imaging technique such as MRI.
-
Randomization: Randomize mice into treatment and vehicle control groups.
-
Drug Administration: Prepare this compound in the appropriate vehicle. Administer a dose of 100 mg/kg via oral gavage once daily.[1][2]
-
Tumor Volume Monitoring: Monitor tumor volume periodically (e.g., weekly) using the same method as the baseline measurement.[2]
-
Efficacy Endpoint: Continue treatment for a predetermined period (e.g., 3 days for pharmacodynamic studies or several weeks for efficacy).[1][2] In one study, tumor growth in mice treated with 100 mg/kg of this compound was similar to the vehicle control, indicating ineffectiveness at this dose in that specific model.[2]
-
Sample Collection: At the end of the study, collect tumor and plasma samples for further analysis.
Pharmacodynamic (PD) Analysis by Western Blot
This protocol outlines the procedure for assessing the effect of this compound on EGFR signaling pathways in tumor tissue.
Procedure:
-
Tissue Lysis: Homogenize tumor samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Studies have shown that this compound at a dose of 100mg/kg can inhibit the phosphorylation of EGFR, AKT, and ERK1/2.[2]
Conclusion
This compound is a mutant-selective allosteric EGFR inhibitor with demonstrated activity against clinically relevant resistance mutations in vitro. While it shows the ability to inhibit downstream signaling pathways in vivo, one study indicated a lack of tumor growth inhibition at a 100 mg/kg dose in an EGFR L858R/T790M/C797S genetically engineered mouse model.[2] Further optimization and investigation, potentially in combination with other agents, may be necessary to realize its full therapeutic potential. The protocols and data presented here serve as a valuable resource for researchers designing future preclinical studies with this compound and similar allosteric EGFR inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosterically targeting EGFR drug-resistance gatekeeper mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a JBJ-02-112-05 Non-Small Cell Lung Cancer Xenograft Model
Disclaimer: The compound JBJ-02-112-05 is a potent, mutant-selective, allosteric EGFR inhibitor.[1][2][3] This document provides a representative, detailed experimental design for a xenograft model to test such a compound. The protocols and data herein are hypothetical and intended to serve as a template for researchers, scientists, and drug development professionals.
Application Notes
1.1 Background
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide.[4] A significant subset of NSCLC tumors is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR). While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have been effective, resistance often develops, most commonly through the T790M "gatekeeper" mutation. Third-generation inhibitors like osimertinib target this resistance mutation, but further resistance can arise via mutations such as C797S.[5]
This compound is a potent, orally active, mutant-selective allosteric inhibitor of EGFR, showing high efficacy against the EGFRL858R/T790M mutant.[1][6] Allosteric inhibitors bind to a site distinct from the ATP-binding pocket, offering a different mechanism to overcome resistance.[7] This xenograft model utilizes the H1975 human NSCLC cell line, which endogenously expresses the EGFRL858R/T790M double mutation, making it an ideal in vivo platform to evaluate the efficacy of this compound.
1.2 Applications
-
Preclinical Efficacy Assessment: To determine the anti-tumor activity of this compound in a relevant in vivo model of EGFR TKI-resistant NSCLC.
-
Pharmacodynamic (PD) Analysis: To investigate the downstream effects of this compound on EGFR signaling pathways (e.g., AKT, ERK1/2) in tumor tissue.[1][6]
-
Toxicity and Tolerability Profiling: To assess the safety of the compound by monitoring animal body weight, clinical signs, and overall health.
-
Dose-Response Evaluation: To establish a therapeutic window by testing multiple dose levels of this compound.
-
Combination Therapy Studies: This model can be adapted to evaluate this compound in combination with other anti-cancer agents.
Experimental Design and Protocols
2.1 Cell Line and Culture
-
Cell Line: NCI-H1975 (human, non-small cell lung cancer).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Protocol:
-
Maintain H1975 cells in T-75 flasks.
-
Passage cells every 3-4 days when they reach 80-90% confluency.
-
For harvesting, wash cells with PBS, detach using Trypsin-EDTA, and neutralize with complete medium.
-
Collect cells, centrifuge at 200 x g for 5 minutes, and resuspend in serum-free medium for counting.[8]
-
Confirm cell viability (>95%) using a trypan blue exclusion assay.
-
2.2 Animal Model
-
Species/Strain: Female athymic nude mice (e.g., NU/NU) or NOD/SCID mice, 6-8 weeks old.[9][10]
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.
-
Housing: House mice in sterile conditions within micro-isolator cages, with access to autoclaved food and water ad libitum. All procedures should follow IACUC-approved protocols.[11][12]
2.3 Subcutaneous Xenograft Establishment
-
Harvest H1975 cells during their logarithmic growth phase.[8]
-
Wash cells twice with sterile, serum-free RPMI-1640.
-
Resuspend the cell pellet in a 1:1 mixture of serum-free RPMI-1640 and Matrigel® Basement Membrane Matrix on ice. The final cell concentration should be 5 x 10⁷ cells/mL.[8]
-
Anesthetize the mouse (e.g., via isoflurane inhalation).
-
Using a 27-gauge needle, inject 200 µL of the cell suspension (containing 1 x 10⁷ cells) subcutaneously into the right flank of each mouse.[9]
-
Monitor animals for tumor development.
2.4 Study Design and Treatment
-
Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Measure tumor volume using digital calipers at least twice a week. Calculate volume using the formula: Volume = (Length x Width²) / 2 .
-
Record body weight for each animal at the same time as tumor measurement to monitor toxicity.
-
Administer treatment as described in the study design table below. This compound has been previously administered via oral gavage.[1][6]
-
The study duration is typically 21-28 days, or until tumors in the control group reach the predetermined endpoint size (e.g., 1500 mm³).[9]
Data Presentation (Hypothetical Data)
Table 1: Study Group Design
| Group | Treatment Agent | Dose (mg/kg) | Route | Schedule | No. of Animals |
| 1 | Vehicle Control | - | p.o. | QD | 10 |
| 2 | This compound | 50 | p.o. | QD | 10 |
| 3 | This compound | 100 | p.o. | QD | 10 |
| 4 | Positive Control | 25 | p.o. | QD | 10 |
p.o. = oral gavage; QD = once daily
Table 2: Summary of Anti-Tumor Efficacy
| Group | Treatment | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| 1 | Vehicle Control | 1250 ± 115 | - | - |
| 2 | This compound (50 mg/kg) | 650 ± 78 | 48.0 | <0.01 |
| 3 | This compound (100 mg/kg) | 312 ± 55 | 75.0 | <0.001 |
| 4 | Positive Control (25 mg/kg) | 355 ± 62 | 71.6 | <0.001 |
TGI (%) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100
Table 3: Animal Body Weight Monitoring
| Group | Treatment | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at Day 21 (g) ± SEM | Mean Body Weight Change (%) |
| 1 | Vehicle Control | 21.5 ± 0.4 | 22.8 ± 0.5 | +6.0 |
| 2 | This compound (50 mg/kg) | 21.7 ± 0.3 | 22.1 ± 0.4 | +1.8 |
| 3 | This compound (100 mg/kg) | 21.4 ± 0.5 | 21.0 ± 0.6 | -1.9 |
| 4 | Positive Control (25 mg/kg) | 21.6 ± 0.4 | 21.2 ± 0.5 | -1.8 |
Visualizations
Caption: Experimental workflow for the H1975 xenograft model.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|COA [dcchemicals.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single and Dual Targeting of Mutant EGFR with an Allosteric Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. yeasenbio.com [yeasenbio.com]
- 9. cccells.org [cccells.org]
- 10. Frontiers | Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine [frontiersin.org]
- 11. dctd.cancer.gov [dctd.cancer.gov]
- 12. dctd.cancer.gov [dctd.cancer.gov]
Application Notes and Protocols for Western Blot Analysis of p-EGFR Following Treatment with JBJ-02-112-05
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Upon binding to ligands such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation at multiple tyrosine residues. This phosphorylation event triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for normal cellular function.[2][3] Dysregulation of EGFR signaling is a common factor in the development and progression of various cancers, making it a key target for therapeutic intervention.[1]
JBJ-02-112-05 is a potent, mutant-selective, allosteric, and orally active inhibitor of EGFR.[4] It is designed to block the kinase activity of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. Western blotting is a fundamental technique used to assess the efficacy of such inhibitors by detecting the phosphorylation status of EGFR (p-EGFR) and its downstream targets in treated cells.[5][6] This document provides a comprehensive protocol for the treatment of cells with the EGFR inhibitor this compound and the subsequent detection of p-EGFR levels via Western blot.
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling cascade and the inhibitory action of this compound.
Experimental Protocols
This section details the step-by-step methodology for analyzing the effects of this compound on EGFR phosphorylation.
Part 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., A549, H1975) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation: Once cells reach the desired confluency, reduce the serum concentration in the culture medium (e.g., to 0.5% or 1% FBS) and incubate for 16-24 hours. This step helps to lower the basal levels of EGFR phosphorylation.[5]
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations in serum-free or low-serum medium. Remove the starvation medium from the cells and add the medium containing the inhibitor. Treatment times can range from 30 minutes to 24 hours.[5]
-
EGF Stimulation: Following the inhibitor incubation, stimulate the cells with EGF to induce EGFR phosphorylation. A common starting point is a final concentration of 100 ng/mL EGF for 15-30 minutes at 37°C.[5]
-
Control Groups: Include appropriate controls: a vehicle-only control (DMSO) without EGF stimulation, a vehicle control with EGF stimulation, and if applicable, a positive control with a known EGFR inhibitor.
Part 2: Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare a lysis buffer such as RIPA buffer, supplemented with a protease and phosphatase inhibitor cocktail immediately before use to prevent protein degradation and dephosphorylation.[7]
-
Cell Lysis: Place the 6-well plates on ice and aspirate the medium. Wash the cells twice with ice-cold PBS.[5] Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[5]
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing occasionally.[5] Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant (total protein extract) to a new pre-chilled tube.[5] Determine the protein concentration of each sample using a BCA protein assay, following the manufacturer's instructions.
Part 3: Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes to denature the proteins.[5]
-
SDS-PAGE: Load 20-30 µg of total protein per lane into a 4-20% polyacrylamide gel. Include a pre-stained protein ladder in one lane to monitor protein separation. Run the gel at 100-150V until the dye front reaches the bottom.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[5][8] Ensure the membrane is activated with methanol if using PVDF.
-
Blocking: To prevent non-specific antibody binding, block the membrane for at least 1 hour at room temperature with a blocking buffer. For phospho-specific antibodies, it is recommended to use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST).[9] Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.[7]
-
Primary Antibody Incubation: Dilute the primary antibodies in 5% BSA in TBST according to the recommended dilutions. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[5][8]
-
Washing: After incubation, wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound primary antibody.[5][7]
-
Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in 5% BSA in TBST. Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.[5]
-
Final Washes: Wash the membrane again three to five times for 10 minutes each with TBST.[5]
-
Detection: Prepare an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.[5]
-
Signal Capture: Capture the chemiluminescent signal using a digital imager or X-ray film.[5]
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). The intensity of the p-EGFR band should be normalized to the intensity of the total EGFR band. Further normalization to a loading control (e.g., β-actin or GAPDH) is recommended to ensure equal loading between lanes.[5]
Experimental Workflow for p-EGFR Western Blotting
Caption: Step-by-step workflow for p-EGFR Western Blot analysis.
Data Presentation: Reagents and Conditions
The following table summarizes the key quantitative parameters for the Western blot protocol. Note that optimal conditions may vary depending on the specific cell line and antibodies used.
| Parameter | Recommended Condition/Concentration | Notes |
| Protein Loading | 20-30 µg per lane | Adjust based on the abundance of the target protein. |
| Gel Percentage | 4-20% Gradient or 8% Acrylamide | A gradient gel is suitable for resolving a wide range of molecular weights. |
| Blocking Buffer | 5% (w/v) BSA in TBST | Recommended for phospho-specific antibodies to minimize background.[9] |
| Blocking Time | 1 hour at Room Temperature or Overnight at 4°C | Ensure the membrane is fully submerged and agitated.[7] |
| Primary Antibodies | ||
| p-EGFR (e.g., Tyr1068) | 1:1000 dilution in 5% BSA/TBST | Optimal dilution should be determined empirically. Incubate overnight at 4°C.[8] |
| Total EGFR | 1:1000 dilution in 5% BSA/TBST | Used for normalization of the p-EGFR signal.[5] |
| Loading Control (Actin/GAPDH) | 1:1000 - 1:5000 dilution in 5% BSA/TBST | Ensures equal protein loading across lanes. |
| Secondary Antibody | Anti-rabbit or Anti-mouse IgG-HRP, 1:2000 - 1:5000 dilution | Dilute in 5% BSA/TBST. Incubate for 1 hour at room temperature.[8] |
| Wash Buffer | TBST (Tris-Buffered Saline, 0.1% Tween 20) | Use for all washing steps to reduce non-specific binding.[7] |
| Wash Duration | 3-5 washes, 5-10 minutes each | Thorough washing is critical for a clean blot.[7] |
| Detection Reagent | ECL Substrate | Incubation time (1-5 minutes) may need optimization.[5] |
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes: Determination of IC50 for JBJ-02-112-05 in Cancer Cells
Introduction
JBJ-02-112-05 is a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It demonstrates significant inhibitory activity against certain EGFR mutations, which are pivotal in the progression of various cancers, particularly non-small cell lung cancer. This document provides detailed protocols and application notes for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cells, a critical parameter for assessing its therapeutic potential.
Mechanism of Action
This compound functions as an allosteric inhibitor, binding to a site on the EGFR distinct from the ATP-binding pocket. This mode of action allows it to be effective against mutations that confer resistance to traditional ATP-competitive inhibitors. Specifically, this compound has been shown to inhibit the phosphorylation of EGFR and downstream signaling proteins, including AKT and ERK1/2, thereby impeding key pathways that drive cell proliferation and survival.[1][2]
Data Presentation: IC50 Values of this compound
The inhibitory activity of this compound has been quantified in Ba/F3 cells, a murine pro-B cell line, engineered to express various forms of human EGFR. The following table summarizes the reported IC50 values.
| Cell Line/Target | EGFR Mutation Status | IC50 Value |
| Ba/F3 | Wildtype EGFR | 9.29 µM[1][2] |
| Ba/F3 | EGFR L858R | 8.35 µM[1][2] |
| Ba/F3 | EGFR L858R/T790M | 8.53 µM[1][2] |
| Ba/F3 | EGFR L858R/T790M/C797S | 2.13 µM[1][2] |
| Biochemical Assay | EGFR L858R/T790M | 15 nM[1][2] |
Experimental Protocols
IC50 Determination using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. The following protocol provides a detailed procedure for determining the IC50 value of this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture the selected cancer cells until they reach the logarithmic growth phase. b. Trypsinize and count the cells. c. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. d. Incubate the plate overnight to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of final concentrations. c. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. d. Include a vehicle control (medium with DMSO) and an untreated control (medium only). e. Incubate the plate for 48-72 hours.
-
MTT Assay: a. After the incubation period, carefully remove the medium from each well. b. Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well. c. Incubate the plate for 4 hours at 37°C, protected from light. d. Carefully remove the MTT solution. e. Add 150 µL of DMSO to each well to dissolve the formazan crystals. f. Shake the plate gently for 10 minutes.
-
Data Acquisition and Analysis: a. Measure the absorbance at 490 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the logarithm of the drug concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for IC50 determination using the MTT assay.
References
Application Notes and Protocols for JBJ-02-112-05 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
JBJ-02-112-05 is a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] It has demonstrated significant activity against EGFR mutations that confer resistance to other tyrosine kinase inhibitors, such as the L858R/T790M and L858R/T790M/C797S mutations. These application notes provide a comprehensive overview of the in vivo use of this compound, including dosage, administration, and protocols for assessing its pharmacodynamic effects.
Mechanism of Action
This compound functions as an allosteric inhibitor, binding to a site on the EGFR distinct from the ATP-binding pocket. This unique mechanism allows it to be effective against mutations that alter the ATP-binding site and confer resistance to ATP-competitive inhibitors. By binding to its allosteric site, this compound inhibits the phosphorylation of EGFR, which in turn blocks downstream signaling pathways crucial for tumor cell proliferation and survival, namely the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1][2]
Data Presentation
In Vivo Dosage and Administration of this compound
| Parameter | Details | Reference |
| Animal Model | Genetically Engineered Mice (GEM) with EGFRL858R/T790M/C797S mutations | [2][3] |
| Dosage | 100 mg/kg | [2][3] |
| Administration Route | Oral gavage | [3] |
| Frequency | Once daily | [3] |
| Duration | 3 days (Pharmacodynamic study); Up to 15 weeks (Efficacy study) | [2] |
| Vehicle | Not explicitly stated in literature; a common vehicle for oral gavage of similar compounds is a suspension in 0.5% methylcellulose or a solution in a mixture of solvents like DMSO and polyethylene glycol. |
Pharmacokinetic Profile of this compound
| Route | Dose | Half-life (t1/2) | Cmax |
| Intravenous (i.v.) | 3 mg/kg | 3 hours | 13.7 µM |
| Oral | 5 mg/kg | 16.4 hours | 1.31 µM |
Experimental Protocols
In Vivo Dosing and Efficacy Study in EGFR-Mutant Mouse Model
This protocol outlines a general procedure for an in vivo efficacy and pharmacodynamic study of this compound in a genetically engineered mouse model of EGFR-mutant lung cancer.
1. Animal Model:
-
Utilize genetically engineered mice expressing the desired EGFR mutations (e.g., EGFRL858R/T790M/C797S). Tumor development in these models can be induced, for example, by doxycycline administration in a Tet-on system.
2. This compound Formulation (General Guidance):
-
As the specific vehicle has not been published, a formulation trial is recommended. A common starting point is to prepare a suspension of this compound in a vehicle such as 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.
-
The compound should be finely ground and suspended to ensure uniform dosing. Prepare fresh daily or assess stability for longer-term storage.
3. Dosing Procedure:
-
Administer this compound at a dose of 100 mg/kg via oral gavage once daily.
-
The volume of administration should be calculated based on the mouse's body weight (typically 5-10 mL/kg).
-
A control group receiving the vehicle only should be included in the study.
4. Tumor Burden Monitoring:
-
Monitor tumor growth and response to treatment. Serial magnetic resonance imaging (MRI) is a reported method for tracking changes in tumor volume.[2]
-
Measurements should be taken at baseline before the start of treatment and at regular intervals throughout the study.
5. Pharmacodynamic Analysis (Tissue Collection):
-
For pharmacodynamic studies, mice are typically treated for a shorter duration (e.g., 3 consecutive days).[2]
-
Tissues (tumors and plasma) should be harvested at a specific time point after the last dose (e.g., 3 hours) to assess target engagement.[2]
-
Euthanize mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Immediately excise tumors, snap-freeze in liquid nitrogen, and store at -80°C for subsequent analysis.
-
Collect blood via cardiac puncture into EDTA-coated tubes, centrifuge to separate plasma, and store at -80°C.
Western Blot Analysis of EGFR Pathway Inhibition
This protocol describes the steps to assess the phosphorylation status of EGFR, AKT, and ERK1/2 in tumor lysates.
1. Protein Extraction:
-
Homogenize frozen tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
4. Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and general starting dilutions are listed below:
-
Phospho-EGFR (e.g., Tyr1068)
-
Total EGFR
-
Phospho-AKT (e.g., Ser473)
-
Total AKT
-
Phospho-ERK1/2 (e.g., Thr202/Tyr204)
-
Total ERK1/2
-
A loading control like β-actin or GAPDH
-
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
6. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
7. Densitometry Analysis:
-
Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Mandatory Visualizations
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for in vivo studies of this compound.
References
Application Notes and Protocols for JBJ-02-112-05 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
JBJ-02-112-05 is a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It demonstrates significant inhibitory activity against EGFR isoforms harboring activating mutations, particularly the L858R/T790M double mutant, while showing less activity against wild-type EGFR.[2][3] This selectivity makes this compound a valuable tool for studying EGFR-driven cancers and developing targeted therapies. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, including methods to assess its impact on downstream signaling pathways.
Mechanism of Action
This compound functions as an allosteric inhibitor, binding to a site on the EGFR kinase domain distinct from the ATP-binding pocket. This non-competitive inhibition mechanism allows it to be effective against EGFR mutations that confer resistance to traditional ATP-competitive inhibitors.[3] Upon binding, this compound inhibits the autophosphorylation of EGFR, which in turn blocks the activation of downstream pro-survival and proliferative signaling cascades, most notably the PI3K/AKT and RAS/MEK/ERK pathways.[1][2]
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | Cell Line | IC50 | Reference |
| EGFR L858R/T790M | Biochemical Assay | 15 nM | [2][3] |
| Wild-type EGFR | Ba/F3 | 9.29 µM | [2] |
| EGFR L858R | Ba/F3 | 8.35 µM | [2] |
| EGFR L858R/T790M | Ba/F3 | 8.53 µM | [2] |
| EGFR L858R/T790M/C797S | Ba/F3 | 2.13 µM | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour before opening.
-
Reconstitution: Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 ml of a 10 mM stock solution of this compound (Molecular Weight: 464.54 g/mol ), dissolve 4.65 mg of the compound in 1 ml of DMSO.
-
Vortexing: Vortex the solution thoroughly to ensure the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]
Protocol 2: Treatment of Cells with this compound
This protocol outlines the procedure for treating cultured cells with this compound to assess its biological effects.
Materials:
-
Cultured cells (e.g., Ba/F3 cells expressing mutant EGFR)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the specific assay (e.g., proliferation, western blot). Allow the cells to adhere and resume logarithmic growth (typically 24 hours).
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of the inhibitor).
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours for proliferation assays) at 37°C in a humidified incubator with 5% CO2.
Protocol 3: Western Blot Analysis of EGFR Signaling Pathway
This protocol provides a method to analyze the phosphorylation status of EGFR and its downstream targets, AKT and ERK, following treatment with this compound.
Materials:
-
Treated and control cells (from Protocol 2)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-EGFR, rabbit anti-EGFR, rabbit anti-phospho-AKT, rabbit anti-AKT, rabbit anti-phospho-ERK1/2, rabbit anti-ERK1/2)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations and prepare the samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an ECL detection system.
Visualizations
Caption: Experimental workflow for this compound preparation and cell treatment.
Caption: this compound inhibits the EGFR signaling pathway.
References
Application Notes and Protocols: Pharmacokinetic Analysis of JBJ-02-112-05 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
JBJ-02-112-05 is a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] It demonstrates significant inhibitory activity against the EGFRL858R/T790M mutant, a common mechanism of resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). This document provides a comprehensive overview of the pharmacokinetic (PK) properties of this compound in mice, along with detailed protocols for its administration and analysis. These notes are intended to guide researchers in designing and executing preclinical studies to further evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound functions as an allosteric inhibitor, binding to a site on the EGFR kinase domain that is distinct from the ATP-binding pocket. This binding mode allows it to be effective against EGFR mutations that confer resistance to ATP-competitive inhibitors, such as the T790M "gatekeeper" mutation. By binding to this allosteric site, this compound stabilizes an inactive conformation of the kinase, thereby inhibiting its downstream signaling. In cellular and in vivo models, this compound has been shown to inhibit the phosphorylation of EGFR and key downstream signaling proteins, including AKT and ERK1/2.[2]
Data Presentation
Table 1: In Vitro Potency of this compound
| Cell Line | EGFR Mutation Status | IC50 (µM) |
| Ba/F3 | Wildtype EGFR | 9.29 |
| Ba/F3 | EGFRL858R | 8.35 |
| Ba/F3 | EGFRL858R/T790M | 8.53 |
| Ba/F3 | EGFRL858R/T790M/C797S | 2.13 |
Data sourced from MedChemExpress.[3]
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | Cmax (µM) | Half-life (t1/2) (hours) |
| Intravenous (i.v.) | 3 | 13.7 | 3 |
| Oral (p.o.) | 5 | 1.31 | 16.4 |
Data sourced from MedChemExpress.[3]
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo pharmacokinetic studies in mice.
Experimental Protocols
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in mice following oral and intravenous administration.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Dosing syringes and gavage needles
-
Microcentrifuge tubes with anticoagulant (e.g., K2-EDTA)
-
Pipettes and tips
-
Centrifuge
-
-80°C freezer
Protocol:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Formulation Preparation: Prepare the dosing formulation of this compound in the selected vehicle. Ensure the compound is fully dissolved.
-
Dosing:
-
Oral Administration: Administer a single dose of this compound (e.g., 5 mg/kg or 100 mg/kg) via oral gavage. The volume should not exceed 10 mL/kg.
-
Intravenous Administration: Administer a single bolus dose of this compound (e.g., 3 mg/kg) via the tail vein.
-
-
Blood Sampling: Collect blood samples (~50 µL) from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect samples into tubes containing an anticoagulant.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until bioanalysis.
Bioanalytical Method for Plasma Sample Quantification (General Protocol)
Objective: To quantify the concentration of this compound in mouse plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Plasma samples from the PK study
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar compound)
-
Acetonitrile with 0.1% formic acid (Protein precipitation solvent)
-
HPLC-grade water with 0.1% formic acid (Mobile Phase A)
-
HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
LC-MS/MS system
Protocol:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 20 µL of each plasma sample, add 100 µL of the protein precipitation solvent containing the internal standard.
-
Vortex mix for 1 minute.
-
Centrifuge at high speed (e.g., 12,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of Mobile Phase A and Mobile Phase B.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio (analyte/IS) against the concentration of the analytical standards.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the standard curve.
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Use pharmacokinetic software to calculate PK parameters (Cmax, t1/2, AUC, etc.).
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In Vivo Pharmacodynamic Study (Western Blot Analysis)
Objective: To assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins in tumor tissue from a mouse model.
Materials:
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Tumor-bearing mice (e.g., EGFRL858R/T790M/C797S genetically engineered mice)
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This compound formulation
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Vehicle control
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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PVDF membranes
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Blocking buffer (e.g., 5% BSA in TBST)
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Primary antibodies (p-EGFR, EGFR, p-AKT, AKT, p-ERK1/2, ERK1/2, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Treatment: Treat tumor-bearing mice with this compound (e.g., 100 mg/kg, once daily by oral gavage) or vehicle for a specified period (e.g., 3 days).[2]
-
Tissue Harvesting: At a defined time after the final dose (e.g., 3 hours), euthanize the mice and excise the tumors.[2] Snap-freeze the tissues in liquid nitrogen and store at -80°C.
-
Protein Extraction: Homogenize the frozen tumor tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and apply the ECL substrate.
-
-
Signal Detection: Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using densitometry software and normalize to the total protein or a loading control.
Conclusion
The information and protocols provided herein serve as a comprehensive resource for the preclinical investigation of this compound. The compound's favorable oral pharmacokinetic profile and its ability to inhibit key resistance-conferring EGFR mutations underscore its potential as a therapeutic agent for NSCLC. The detailed methodologies will enable researchers to conduct robust pharmacokinetic and pharmacodynamic studies, contributing to a deeper understanding of its in vivo behavior and efficacy.
References
Troubleshooting & Optimization
JBJ-02-112-05 solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with JBJ-02-112-05, a potent, mutant-selective, and allosteric EGFR inhibitor.
Troubleshooting Guide: Solubility Issues
Difficulties in solubilizing this compound can impact experimental reproducibility and data accuracy. This guide provides a systematic approach to addressing common solubility challenges.
Issue 1: this compound fails to dissolve in the desired solvent.
-
Possible Cause: The selected solvent may not be appropriate for the chemical properties of this compound.
-
Solution:
-
Consult the recommended solvent: While specific solubility data for this compound is not widely published, analogous compounds in the same series, such as JBJ-03-142-02, exhibit good solubility in Dimethyl Sulfoxide (DMSO). It is recommended to start by preparing a high-concentration stock solution in 100% DMSO.
-
Gentle Heating and Sonication: To aid dissolution, gently warm the solution to 37°C and sonicate for 10-15 minutes. Avoid excessive heat, which could degrade the compound.
-
Alternative Solvents: If DMSO is not suitable for your experimental system, consider other organic solvents such as ethanol, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP). Always perform a small-scale test to confirm solubility before preparing a large stock.
-
Issue 2: Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer for in vitro assays.
-
Possible Cause: this compound is likely poorly soluble in aqueous solutions. The addition of the DMSO stock to an aqueous buffer can cause the compound to crash out of solution.
-
Solution:
-
Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (ideally ≤ 0.5%). This may require preparing a more concentrated initial stock in DMSO.
-
Use of Surfactants or Co-solvents: The inclusion of a low percentage of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68 (typically 0.01-0.1%), in the aqueous buffer can help maintain the solubility of hydrophobic compounds.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. Adding the DMSO stock to the aqueous buffer in a stepwise manner while vortexing can prevent localized high concentrations that lead to precipitation.
-
pH Adjustment: The solubility of small molecules can be pH-dependent. If your experimental buffer allows, a slight adjustment of the pH may improve solubility. This should be determined empirically.
-
Issue 3: Inconsistent results or low potency observed in cell-based assays.
-
Possible Cause: Poor solubility can lead to an inaccurate concentration of the active compound in the assay, resulting in variability and an underestimation of potency.
-
Solution:
-
Visual Inspection: Before adding the compound to your cells, visually inspect the final dilution for any signs of precipitation or cloudiness.
-
Pre-incubation: Allow the diluted compound to equilibrate in the assay medium for a short period (e.g., 15-30 minutes) at the experimental temperature before adding it to the cells.
-
Solubility Assessment in Assay Media: Perform a preliminary experiment to assess the solubility of this compound in your specific cell culture medium. This can be done by preparing a serial dilution, centrifuging to pellet any precipitate, and measuring the concentration of the supernatant.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on data from structurally similar compounds, 100% DMSO is the recommended solvent for preparing a high-concentration stock solution. A stock solution of up to 50 mM in DMSO should be achievable.
Q2: How should I store the this compound stock solution?
A2: Store the DMSO stock solution at -20°C for long-term storage and at 4°C for short-term use. To minimize freeze-thaw cycles, aliquot the stock solution into smaller volumes.
Q3: Can I use this compound for in vivo animal studies?
A3: Yes, this compound has been used in in vivo studies with oral administration (gavage). For such studies, a suspension is typically prepared. A common vehicle for oral gavage of hydrophobic compounds consists of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween® 80 in sterile water. The compound should be finely ground and suspended in the vehicle with vigorous vortexing or sonication before administration.
Q4: What are the downstream signaling pathways inhibited by this compound?
A4: this compound is an allosteric inhibitor of mutant EGFR. Its primary mechanism of action involves the inhibition of EGFR phosphorylation, which subsequently blocks downstream signaling through the PI3K/AKT and MAPK/ERK pathways.
Data Presentation
Table 1: Solubility of a Structurally Related Compound (JBJ-03-142-02)
| Solvent | Maximum Concentration (mM) |
| DMSO | 50 |
This data is for a related compound and should be used as a guideline for this compound.
Table 2: In Vitro Potency of this compound
| Cell Line/Target | IC₅₀ |
| EGFR L858R/T790M | 15 nM[1] |
| Ba/F3 EGFR L858R | 8.35 µM[1] |
| Ba/F3 EGFR L858R/T790M | 8.53 µM[1] |
| Ba/F3 EGFR L858R/T790M/C797S | 2.13 µM[1] |
| Ba/F3 wildtype EGFR | 9.29 µM[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution for 5-10 minutes to aid dissolution.
-
If necessary, gently warm the solution to 37°C and sonicate for 10-15 minutes until the compound is fully dissolved.
-
Store the stock solution in aliquots at -20°C.
Protocol 2: Preparation of a Working Dilution in Aqueous Buffer
-
Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in 100% DMSO to get an intermediate concentration that is 100x to 1000x the final desired assay concentration.
-
In a separate tube, prepare the final aqueous assay buffer. If required, supplement the buffer with a surfactant like Tween® 80 (final concentration 0.01-0.1%).
-
While vortexing the aqueous buffer, add the intermediate DMSO dilution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration is kept to a minimum (≤ 0.5%).
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Visually inspect the final solution for any signs of precipitation before use.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for using this compound.
References
Technical Support Center: Optimizing JBJ-02-112-05 Concentration in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of JBJ-02-112-05 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] Unlike traditional ATP-competitive inhibitors that bind to the kinase domain, this compound binds to an allosteric site on the EGFR protein. This binding modulates the receptor's conformation, leading to the inhibition of its kinase activity and subsequent downstream signaling pathways, such as the AKT and ERK1/2 pathways.[1]
Q2: What are the recommended starting concentrations for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell line and the specific EGFR mutation being targeted. Based on published data, a good starting point for dose-response experiments is a range from 1 nM to 10 µM. For specific cell lines, refer to the IC50 values in the table below to guide your experimental design.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term use. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.1%).
Q4: What is the known selectivity of this compound for different EGFR mutations?
This compound exhibits selectivity for mutant forms of EGFR over wild-type EGFR. It has been shown to be particularly potent against the EGFRL858R/T790M mutation.[1][2] Its activity against other mutations and wild-type EGFR has also been characterized and is summarized in the data tables below.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo inhibitory activities of this compound.
Table 1: In Vitro IC50 Values of this compound in Ba/F3 Cells [1][2]
| EGFR Status | IC50 (µM) |
| Wild-type EGFR | 9.29 |
| EGFRL858R | 8.35 |
| EGFRL858R/T790M | 8.53 |
| EGFRL858R/T790M/C797S | 2.13 |
Table 2: Biochemical Potency of this compound [3]
| Target | IC50 (nM) |
| EGFRL858R/T790M | 15 |
Table 3: In Vivo Dosing and Administration of this compound [1][3]
| Animal Model | Dosage and Administration | Observed Effect |
| EGFRL858R/T790M/C797S genetically engineered mice | 100 mg/kg; oral gavage; once daily for 3 days | Inhibition of EGFR phosphorylation and downstream signaling pathways. |
Experimental Protocols
Cell Viability Assay (e.g., MTT or MTS Assay)
This protocol outlines a general procedure for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., Ba/F3 cells stably transfected with EGFR mutations)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT or MTS reagent
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Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from your stock solution. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the existing medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan crystals.
-
For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for EGFR Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on EGFR phosphorylation.
Materials:
-
Cells of interest
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Serum-free cell culture medium
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK1/2, anti-total ERK1/2)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
Procedure:
-
Cell Culture and Serum Starvation: Plate cells and grow until they reach 70-80% confluency. Serum-starve the cells overnight to reduce basal EGFR phosphorylation.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-4 hours).
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Then, wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Potency / High IC50 Value | 1. Drug Instability: this compound may have degraded. 2. Suboptimal Incubation Time: The treatment duration may be too short. 3. Cell Line Resistance: The chosen cell line may be inherently resistant. | 1. Prepare fresh stock and working solutions. Avoid repeated freeze-thaw cycles. 2. Perform a time-course experiment to determine the optimal incubation time. 3. Verify the EGFR mutation status of your cell line. Consider using a cell line known to be sensitive to allosteric EGFR inhibitors. |
| High Background Phosphorylation | 1. Incomplete Serum Starvation: Residual growth factors in the medium can activate EGFR. 2. High Cell Density: Cell-cell contact can sometimes lead to receptor activation. | 1. Ensure complete removal of serum-containing medium and starve for an adequate period (e.g., 12-24 hours). 2. Plate cells at a lower density to avoid confluent monolayers. |
| Inconsistent Results | 1. Pipetting Errors: Inaccurate dilutions or additions of the compound. 2. Cell Passage Number: High passage numbers can lead to phenotypic drift. 3. Variable Incubation Times: Inconsistent timing of drug treatment or assay development. | 1. Use calibrated pipettes and perform serial dilutions carefully. 2. Use cells with a consistent and low passage number for all experiments. 3. Standardize all incubation times across experiments. |
| Unexpected Cell Toxicity | 1. High DMSO Concentration: The final concentration of the solvent may be toxic to the cells. 2. Off-Target Effects: At high concentrations, this compound may have off-target effects. | 1. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). 2. Perform a dose-response curve to identify a concentration range that is both effective and minimally toxic. Consider using a more selective inhibitor if off-target effects are suspected. |
Visualizations
Caption: EGFR signaling pathway and the point of allosteric inhibition by this compound.
Caption: General experimental workflow for Western blot analysis of EGFR phosphorylation.
Caption: A logical troubleshooting workflow for addressing common experimental issues.
References
Technical Support Center: JBJ-02-112-05 Off-Target Effects Investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of JBJ-02-112-05, a potent and mutant-selective allosteric EGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
This compound is a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] It has been shown to be particularly effective against the EGFR L858R/T790M mutant with a reported IC50 of 15 nM.[1][2] The compound functions by inhibiting the downstream AKT and ERK1/2 phosphorylation, key components of the EGFR signaling pathway.[1][2] In vivo studies have demonstrated its ability to inhibit the phosphorylation of EGFR and downstream signaling pathways in genetically engineered mouse models.[1][2]
Q2: Are there any known off-target effects of this compound?
Currently, there is limited publicly available information specifically detailing the off-target profile of this compound. However, as with any small molecule inhibitor, the potential for off-target interactions exists. A related compound, JBJ-04-125-02, underwent a kinome scan against 468 kinases, which is a common approach to identify off-target kinase interactions.[2][3] Researchers using this compound should consider performing similar comprehensive profiling to identify potential off-target binding.
Q3: What are the recommended initial steps to investigate potential off-target effects of this compound?
A tiered approach is recommended. Start with in silico predictions and then move to in vitro and in situ experimental validation.
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Computational Assessment: Utilize computational tools to predict potential off-targets based on the chemical structure of this compound.
-
Biochemical Screening (Kinome Profiling): Perform a broad kinase panel screen to identify potential interactions with other kinases. This is a crucial step given that this compound is a kinase inhibitor.
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Cell-Based Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm target engagement and identify off-target binding within a cellular context.
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Proteome-Wide Analysis: For a comprehensive understanding, utilize chemical proteomics approaches to identify off-target proteins in an unbiased, proteome-wide manner.
Troubleshooting Guides
Problem 1: Unexpected Phenotype Observed in Cells Treated with this compound.
Possible Cause: The observed phenotype may be due to an off-target effect of this compound.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that this compound is inhibiting EGFR signaling as expected in your cellular model. This can be done by Western blotting for phosphorylated EGFR, AKT, and ERK1/2.
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected phenotype is dose-dependent and correlates with the on-target IC50. A significant deviation might suggest off-target effects.
-
Rescue Experiment: If a specific off-target is suspected, attempt a rescue experiment by overexpressing the putative off-target protein or using a known activator of the affected pathway.
-
Initiate Off-Target Screening: If the phenotype persists and on-target activity is confirmed, proceed with the off-target investigation strategies outlined in the FAQs, starting with kinome profiling.
Problem 2: Inconsistent Results in In Vitro Kinase Assays.
Possible Cause: Inconsistencies in in vitro kinase assays can arise from several factors, including assay conditions and compound stability.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the purity and stability of your this compound stock.
-
Optimize Assay Conditions: Kinase assays are sensitive to ATP concentration. Consider performing assays at or near the Km for ATP for the kinases being tested. For slow-binding inhibitors, a pre-incubation step may be necessary.[4]
-
Use a Reputable Kinome Profiling Service: For broad screening, consider using a commercial service that offers standardized and validated kinase panels.[4][5][6][7]
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against various EGFR mutations. This data is crucial for designing experiments and interpreting results.
| Target | IC50 | Cell Line | Reference |
| EGFR L858R/T790M | 15 nM | Biochemical Assay | [1][2] |
| EGFR wildtype | 9.29 µM | Ba/F3 cells | [1] |
| EGFR L858R | 8.35 µM | Ba/F3 cells | [1] |
| EGFR L858R/T790M | 8.53 µM | Ba/F3 cells | [1] |
| EGFR L858R/T790M/C797S | 2.13 µM | Ba/F3 cells | [1] |
Experimental Protocols
1. Kinome Profiling Workflow
This protocol provides a general workflow for assessing the selectivity of this compound against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel Selection: Choose a comprehensive kinase panel that covers a wide range of the human kinome. Several commercial services offer such panels.[4][6]
-
Assay Performance: The kinase reactions are typically performed in a multi-well plate format. Each well contains a specific kinase, its substrate, ATP, and this compound at a defined concentration (e.g., 1 µM for initial screening).
-
Activity Measurement: Kinase activity is measured by quantifying the amount of product formed or ATP consumed. Common detection methods include radiometric assays, fluorescence-based assays (e.g., HTRF), and luminescence-based assays (e.g., ADP-Glo).[7]
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (e.g., DMSO). The results are often visualized as a kinome map to provide a clear overview of the compound's selectivity.
2. Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a powerful method to validate target engagement and identify off-target binding in a cellular context.[8][9][10]
Methodology:
-
Cell Culture and Treatment: Culture the cells of interest to a suitable density and treat them with this compound or a vehicle control for a specified time.
-
Heating: After treatment, the cells (either intact or as lysates) are aliquoted and heated to a range of temperatures (e.g., 37°C to 65°C) for a short period (e.g., 3 minutes).[11]
-
Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated (denatured) proteins by centrifugation.
-
Protein Detection: The amount of the target protein (and potential off-targets) remaining in the soluble fraction at each temperature is quantified. This can be done by Western blotting for specific proteins or by mass spectrometry for a proteome-wide analysis (MS-CETSA).
-
Data Analysis: A thermal shift curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of this compound indicates a direct binding interaction.
Signaling Pathway
EGFR Signaling Pathway and the Action of this compound
The diagram below illustrates the EGFR signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 5. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. pharmaron.com [pharmaron.com]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. pelagobio.com [pelagobio.com]
- 10. tandfonline.com [tandfonline.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Overcoming In Vitro Resistance to JBJ-02-112-05
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the allosteric EGFR inhibitor JBJ-02-112-05 in their in vitro experiments.
Disclaimer: Specific research on acquired resistance mechanisms to this compound is limited. The following guidance is based on the known activity of this compound and extrapolated from studies of more potent, structurally related allosteric EGFR inhibitors. Resistance mechanisms identified for these next-generation compounds are presented as potential, unverified mechanisms for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] Unlike traditional ATP-competitive inhibitors that bind to the kinase's active site, allosteric inhibitors bind to a distinct site on the EGFR protein.[2][3] This binding event induces a conformational change that locks the kinase in an inactive state, thereby preventing downstream signaling. This compound was developed as a successor to earlier allosteric inhibitors with improved biochemical potency against the EGFR L858R/T790M mutant.
Q2: Against which EGFR mutations is this compound active?
This compound has shown inhibitory activity against several EGFR mutations in Ba/F3 cell lines. Its potency varies across different mutant forms of the receptor. For detailed IC50 values, please refer to Table 1.
Q3: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific acquired resistance mechanisms to this compound have not been extensively studied, research on next-generation allosteric EGFR inhibitors suggests several potential mechanisms that may be relevant. A primary mechanism of resistance to allosteric inhibitors is the increased formation of EGFR dimers.[2][3] Additionally, studies on the allosteric inhibitor JBJ-09-063 have identified EGFR homodimerization, heterodimerization with other ERBB family members (like HER2), and the acquisition of new mutations such as EGFR L747S as mechanisms of resistance. It is plausible that similar mechanisms could reduce the efficacy of this compound.
Q4: How can I investigate the mechanism of resistance in my cell line?
To investigate the mechanism of resistance, you can perform a series of experiments:
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: This can help identify the activation of alternative signaling pathways.
-
Western Blotting: Assess the phosphorylation status of EGFR and downstream signaling proteins like AKT and ERK1/2. Also, evaluate the expression levels of other ERBB family members (HER2, HER3, HER4).
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Co-immunoprecipitation: To determine if there is increased EGFR homodimerization or heterodimerization with other ERBB family members.
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Sanger Sequencing or Next-Generation Sequencing (NGS): To identify any newly acquired mutations in the EGFR gene.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased cell death upon treatment with this compound | Development of acquired resistance. | 1. Confirm the identity and purity of your this compound compound.2. Perform a dose-response curve to confirm the shift in IC50.3. Investigate potential resistance mechanisms as described in the FAQs. |
| Activation of bypass signaling pathways. | 1. Use a Phospho-RTK array to screen for activated kinases.2. Consider combination therapy with an inhibitor targeting the identified bypass pathway. | |
| Unexpectedly high IC50 value in a sensitive cell line | Experimental variability or incorrect protocol. | 1. Verify cell line identity and passage number.2. Ensure accurate drug concentration and incubation time.3. Review and optimize the cell viability assay protocol. |
| Suboptimal drug activity. | 1. Check the storage conditions and age of the this compound stock solution. | |
| Regrowth of cells after initial response to treatment | Emergence of a resistant subpopulation of cells. | 1. Isolate the resistant clones for further characterization.2. Analyze the resistant clones for genetic and biochemical changes. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound Against Various EGFR Mutants
| Cell Line | EGFR Mutation Status | IC50 (µM) |
| Ba/F3 | Wildtype EGFR | 9.29 |
| Ba/F3 | EGFR L858R | 8.35 |
| Ba/F3 | EGFR L858R/T790M | 8.53 |
| Ba/F3 | EGFR L858R/T790M/C797S | 2.13 |
Data sourced from MedChemExpress product information sheet.[1]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed Ba/F3 cells stably transfected with the desired EGFR mutant in a 96-well plate at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% FBS.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
Protocol 2: Western Blotting for EGFR Pathway Activation
-
Cell Lysis: Treat cells with the desired concentrations of this compound for the indicated times. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Potential mechanisms of resistance to allosteric EGFR inhibitors.
Caption: Workflow for investigating resistance to this compound.
References
Technical Support Center: Improving the In Vivo Efficacy of JBJ-02-112-05
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JBJ-02-112-05, a potent, mutant-selective, allosteric EGFR inhibitor. The content is designed to address specific challenges that may be encountered during in vivo experiments.
Troubleshooting Guide
This guide is intended to help you navigate common issues with the in vivo application of this compound.
| Issue ID | Question | Possible Causes & Troubleshooting Steps |
| IV-01 | Despite potent in vitro activity and a favorable pharmacokinetic profile, this compound shows limited or no efficacy in our in vivo tumor models. What could be the reason? | 1. Insufficient Target Engagement: While pharmacokinetic data may show adequate drug exposure, it's crucial to confirm that the compound is reaching and engaging its target in the tumor tissue at a sufficient level and for a sustained period. * Recommendation: Conduct a pharmacodynamic (PD) study. Collect tumor samples at various time points after dosing and measure the phosphorylation status of EGFR and downstream proteins like AKT and ERK1/2. This will confirm if the signaling pathway is being inhibited as expected.[1] 2. Tumor Microenvironment Factors: The in vivo tumor microenvironment can present barriers to drug efficacy that are not present in in vitro models. This can include poor tumor penetration, efflux pump activity, or the activation of alternative survival pathways. * Recommendation: Perform immunohistochemistry (IHC) or mass spectrometry imaging to assess the distribution of this compound within the tumor tissue. Also, consider profiling the expression of key resistance-related proteins in your tumor models. 3. Suboptimal Dosing Regimen: The current dosing schedule may not be maintaining a therapeutic concentration of the drug at the tumor site for a long enough duration to induce a significant anti-tumor effect. * Recommendation: Based on your PD data, consider optimizing the dosing regimen. This could involve increasing the dosing frequency (e.g., from once daily to twice daily) or exploring alternative formulations to improve sustained release. |
| IV-02 | We are observing high inter-animal variability in tumor response to this compound treatment. How can we address this? | 1. Inconsistent Drug Administration: Variability in the administration technique (e.g., oral gavage) can lead to differences in drug absorption and bioavailability among animals. * Recommendation: Ensure all personnel are thoroughly trained and standardized on the administration protocol. For oral dosing, confirm correct placement to minimize variability. 2. Heterogeneity of the Tumor Model: If using patient-derived xenograft (PDX) models, inherent tumor heterogeneity can result in varied responses. * Recommendation: Increase the number of animals per group to ensure statistical power. You may also consider pre-screening tumors for EGFR mutation status and expression levels to ensure consistency across treatment groups. |
| IV-03 | How does the efficacy of this compound compare to other allosteric EGFR inhibitors in the same class? | This compound is a potent inhibitor, but studies have shown that further optimized compounds, such as JBJ-04-125-02, may exhibit more robust in vivo efficacy despite having a less favorable pharmacokinetic profile.[1] This is thought to be due to factors like drug accumulation in the tumor over time.[1] * Recommendation: When designing your experiments, it may be beneficial to include a comparator arm with a more advanced compound from the same class, if available, to benchmark the performance of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, mutant-selective, allosteric, and orally active inhibitor of the Epidermal Growth Factor Receptor (EGFR).[2][3] It specifically targets EGFR with mutations such as L858R/T790M.[1][2] As an allosteric inhibitor, it binds to a site on the EGFR protein that is distinct from the ATP-binding site, which is the target of many traditional EGFR tyrosine kinase inhibitors (TKIs).[4] This allows it to be effective against mutations that confer resistance to ATP-competitive inhibitors.[5][6]
Q2: What is the in vitro potency of this compound?
A2: this compound has a biochemical IC50 of 15 nM for EGFRL858R/T790M.[1][2] In Ba/F3 cells, it inhibits the activity of various EGFR forms with the following IC50 values:
-
Wildtype EGFR: 9.29 µM
-
EGFRL858R: 8.35 µM
-
EGFRL858R/T790M: 8.53 µM
-
EGFRL858R/T790M/C797S: 2.13 µM[2]
Q3: What are the known pharmacokinetic properties of this compound?
A3: The pharmacokinetic profile of this compound has been characterized. A 3 mg/kg intravenous (i.v.) dose results in a half-life of 3 hours and a Cmax of 13.7 µM.[2] A 5 mg/kg oral dose achieves a half-life of 16.4 hours and a Cmax of 1.31 µM.[2]
Q4: Has this compound demonstrated in vivo efficacy?
A4: While this compound has been shown to inhibit the phosphorylation of EGFR and its downstream signaling pathways in genetically engineered mouse models at a dose of 100 mg/kg, it was found to be ineffective in a subsequent efficacy study, where tumor growth was similar to the vehicle control.[1][2] This suggests that despite its good pharmacokinetic profile, achieving a significant therapeutic effect with this specific compound in vivo may be challenging.[1]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 |
| EGFRL858R/T790M | Biochemical | 15 nM |
| Wildtype EGFR | Ba/F3 Cells | 9.29 µM |
| EGFRL858R | Ba/F3 Cells | 8.35 µM |
| EGFRL858R/T790M | Ba/F3 Cells | 8.53 µM |
| EGFRL858R/T790M/C797S | Ba/F3 Cells | 2.13 µM |
Data sourced from MedChemExpress product information.[2]
Table 2: Pharmacokinetic Parameters of this compound
| Dose & Route | Half-life (t½) | Cmax |
| 3 mg/kg (i.v.) | 3 hours | 13.7 µM |
| 5 mg/kg (oral) | 16.4 hours | 1.31 µM |
Data sourced from MedChemExpress product information.[2]
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in Genetically Engineered Mouse (GEM) Models
This protocol is based on methodologies described for evaluating allosteric EGFR inhibitors.[1]
-
Animal Model: Utilize genetically engineered mice harboring the EGFRL858R/T790M/C797S mutations.
-
Tumor Monitoring: Monitor tumor development and volume using serial MRI imaging.
-
Group Allocation: Once tumors are established, randomize mice into the following treatment groups:
-
Vehicle control
-
This compound (e.g., 100 mg/kg)
-
Positive control (e.g., a more advanced compound like JBJ-04-125-02 at 50 mg/kg)
-
-
Dosing: Administer the compounds via oral gavage once daily for the duration of the study (e.g., 4-15 weeks).
-
Efficacy Assessment:
-
Measure tumor volume regularly using MRI to determine the percentage change from baseline.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, harvest tumors for further analysis.
-
Protocol 2: Pharmacodynamic (PD) Analysis of Target Engagement
This protocol outlines the steps to assess the in vivo target engagement of this compound.
-
Animal Model & Dosing: Use tumor-bearing mice (as in Protocol 1). Administer a single dose or multiple doses of this compound (e.g., 100 mg/kg).
-
Sample Collection: At specified time points post-dose (e.g., 3 hours after the last dose), euthanize the animals and harvest tumor tissues.
-
Tissue Processing: Immediately process the harvested tumors to prepare protein lysates.
-
Western Blot Analysis:
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer proteins to a membrane and probe with primary antibodies specific for:
-
Phospho-EGFR
-
Total EGFR
-
Phospho-AKT
-
Total AKT
-
Phospho-ERK1/2
-
Total ERK1/2
-
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities to determine the extent of inhibition of EGFR phosphorylation and downstream signaling relative to vehicle-treated controls.
Visualizations
Caption: EGFR signaling pathway inhibited by this compound.
References
- 1. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|COA [dcchemicals.com]
- 4. Single and Dual Targeting of Mutant EGFR with an Allosteric Inhibitor (Journal Article) | OSTI.GOV [osti.gov]
- 5. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
JBJ-02-112-05 stability in solution and storage
This technical support guide provides essential information on the stability, storage, and handling of the EGFR inhibitor, JBJ-02-112-05, for researchers, scientists, and drug development professionals.
Storage and Stability
Proper storage of this compound is critical to maintain its integrity and activity. Below are the recommended storage conditions for the compound in both solid and solution forms.
Data Presentation: Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 2 years | Keep vial tightly sealed. |
| DMSO Solution | 4°C | Up to 2 weeks | For short-term storage. |
| -80°C | Up to 6 months | Recommended for long-term storage. Prepare aliquots to avoid repeated freeze-thaw cycles. | |
| -20°C | Up to 1 month | For intermediate-term storage of stock solutions. |
Experimental Protocols
Protocol for Preparation of Stock Solutions
To ensure consistency and stability, it is recommended to prepare and use solutions on the same day. However, if stock solutions are required, follow these steps:
-
Equilibration: Before opening the vial, allow the product to equilibrate to room temperature for at least one hour.
-
Aliquoting: If the entire stock solution will not be used at once, divide it into smaller, single-use aliquots.
-
Storage: Store the aliquots in tightly sealed vials at -80°C for long-term storage or -20°C for shorter-term storage.
dot
Technical Support Center: Interpreting Western Blot Results for Experiment JBJ-02-112-05
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the results of western blot experiments, with a focus on the hypothetical experiment series JBJ-02-112-05.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during western blotting and offers potential causes and solutions.
General Interpretation
-
Q1: What is the primary goal of a western blot analysis? A1: Western blotting is a technique used to detect and quantify specific proteins within a complex mixture, such as a cell lysate or tissue extract.[1][2] It combines the size-separation power of gel electrophoresis with the specificity of antibody-based detection.[3] This allows for the analysis of protein expression levels, the detection of post-translational modifications, and the confirmation of a protein's molecular weight.
-
Q2: How is quantitative data obtained from a western blot? A2: Quantitative data is typically obtained through densitometry, a process that measures the intensity of the protein bands on the blot.[1][3] Image analysis software is used to measure the signal from the band of interest and compare it to a loading control, which is a protein that is expressed at a constant level in all samples.[3][4] This normalization corrects for variations in sample loading and transfer, allowing for the relative quantification of protein expression.[4]
Troubleshooting Common Issues
| Problem | Potential Causes | Solutions |
| No Signal or Weak Signal | Inactive primary or secondary antibody.[5] Insufficient protein loaded.[5][6] Suboptimal antibody concentration.[5][7] Inefficient protein transfer.[8] Blocking agent masking the antigen.[5][9] | Verify antibody viability and expiration date.[5] Increase the amount of protein loaded onto the gel.[5][7] Optimize the antibody dilution; try a higher concentration or longer incubation time.[5][7] Confirm successful transfer by staining the membrane with Ponceau S.[8] Try a different blocking buffer (e.g., BSA instead of non-fat dry milk).[5][9] |
| High Background | Antibody concentration is too high.[5][7] Insufficient blocking.[5][7][9] Inadequate washing.[7][8][10] Membrane was allowed to dry out.[5][8] | Reduce the concentration of the primary and/or secondary antibody.[5][7] Increase blocking time or try a different blocking agent.[5][9] Increase the number and duration of wash steps.[7][8][10] Ensure the membrane remains covered in buffer throughout the process.[5] |
| Non-Specific Bands | Primary antibody concentration is too high.[5] Secondary antibody is cross-reacting with other proteins.[1] Protein degradation in the sample.[8][9] | Decrease the primary antibody concentration.[5] Run a control with only the secondary antibody to check for non-specific binding.[8] Use fresh samples and add protease inhibitors to the lysis buffer.[1][11] |
| Incorrect Band Size | Post-translational modifications (e.g., glycosylation, phosphorylation).[9] Protein degradation.[8][9] Alternative splicing.[3] | Compare results with published literature for the target protein. Use fresh samples with protease inhibitors.[11] Confirm the specificity of the primary antibody. |
| Uneven Bands or "Smiling" | Uneven heat distribution during electrophoresis.[1] Gel polymerization was not uniform.[7] Too much salt in the samples.[5] | Run the gel at a lower voltage or in a cold room. Ensure gels are prepared with fresh reagents and allowed to polymerize completely.[7] Consider desalting samples before loading.[5] |
| Blotchy or Speckled Appearance | Aggregates in the antibody or blocking buffer.[9] Contaminated buffers or equipment.[5] Air bubbles trapped between the gel and membrane during transfer.[8] | Filter the antibody and blocking solutions before use.[9] Use fresh, filtered buffers and clean equipment.[5] Carefully remove any air bubbles when assembling the transfer sandwich.[8] |
Data Presentation: Quantitative Analysis of this compound Treatment
The following table is a template for presenting quantitative data from a western blot experiment investigating the effect of compound this compound on a target protein and a downstream signaling molecule.
| Treatment Group | Target Protein (Normalized Intensity) | Phospho-Signaling Molecule (Normalized Intensity) | Loading Control (Actin) (Raw Intensity) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 15,432 ± 876 |
| This compound (10 µM) | 0.45 ± 0.08 | 0.38 ± 0.09 | 15,897 ± 912 |
| This compound (50 µM) | 0.15 ± 0.05 | 0.12 ± 0.04 | 15,105 ± 754 |
Data are presented as mean ± standard deviation from three independent experiments. Intensity values for the target protein and phospho-signaling molecule are normalized to the vehicle control.
Experimental Protocols
A generalized protocol for western blotting is provided below. For specific antibodies, always refer to the manufacturer's datasheet for recommended conditions.[12][13]
1. Sample Preparation
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Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.[1]
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA or Bradford).
-
Denature the protein samples by adding SDS-PAGE sample buffer and heating at 95-100°C for 5 minutes.[13][14]
2. Gel Electrophoresis
-
Load equal amounts of protein for each sample into the wells of a polyacrylamide gel.[1] Include a molecular weight marker to determine the size of the target protein.[13]
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Run the gel in a running buffer until the dye front reaches the bottom of the gel.[14] The percentage of the gel should be chosen based on the molecular weight of the target protein.[12]
3. Protein Transfer
-
Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[1] This is typically done using an electroblotting apparatus.[1]
-
Confirm successful transfer by staining the membrane with Ponceau S.[8]
4. Blocking
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C.[9] This step prevents non-specific binding of the antibodies to the membrane.[10]
5. Antibody Incubation
-
Incubate the membrane with the primary antibody diluted in blocking buffer.[14] Incubation is typically performed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[2][14]
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Wash the membrane multiple times with a wash buffer (e.g., TBST) to remove unbound primary antibody.[10]
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Incubate the membrane with a labeled secondary antibody (e.g., HRP-conjugated) that is specific for the primary antibody.[1][14] This is usually done for 1 hour at room temperature.[14]
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Wash the membrane again to remove the unbound secondary antibody.[10]
6. Detection
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For chemiluminescent detection, incubate the membrane with a chemiluminescent substrate.[13]
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Capture the signal using an imaging system or by exposing the membrane to X-ray film.[13]
Visualizations
The following diagrams illustrate key aspects of the western blot process and a hypothetical signaling pathway relevant to this compound.
References
- 1. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 3. LabXchange [labxchange.org]
- 4. bio-rad.com [bio-rad.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. bosterbio.com [bosterbio.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
Technical Support Center: JBJ-02-112-05 Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JBJ-02-112-05 in cell viability assays. The information is tailored for scientists and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during cell viability and proliferation assays involving this compound.
High Background Signal
High background absorbance or fluorescence can mask the true signal from the cells, leading to inaccurate results.
Question: Why is my background signal high in my cell viability assay?
Answer: High background can stem from several sources, including the assay reagents themselves, the cell culture medium, or interference from the test compound. Phenol red in culture medium can interfere with absorbance readings.[1][2] Additionally, some compounds can directly reduce the assay substrate (like MTT or resazurin) or have inherent fluorescent properties, leading to a false positive signal.
Troubleshooting Steps:
-
Reagent and Media Blanks: Always include control wells that contain only culture medium and the assay reagent, as well as wells with medium, reagent, and the test compound (without cells). This will help identify the source of the high background.[3]
-
Use Phenol Red-Free Medium: If using a colorimetric assay, switch to a phenol red-free medium for the duration of the assay to avoid interference with absorbance readings.[2]
-
Check for Compound Interference: Test for any direct interaction between this compound and the assay reagent by incubating them together in the absence of cells.[4]
-
Washing Steps: Ensure adequate washing of cells to remove any residual unbound compounds or reagents that might contribute to the background.[5]
Low Signal or No Response
A weak or absent signal can make it difficult to determine the effect of this compound on cell viability.
Question: I am not observing a significant change in signal after treating cells with this compound. What could be the cause?
Answer: A low signal can be due to several factors, including insufficient cell numbers, low metabolic activity of the cells, or issues with the assay reagents.[6][7] The concentration of the test compound may also be too low to elicit a detectable response.[6]
Troubleshooting Steps:
-
Optimize Cell Seeding Density: The number of cells plated is critical. Too few cells will produce a weak signal.[6] Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay conditions.
-
Check Reagent Viability: Ensure that assay reagents, such as MTT or MTS, are properly stored and have not expired. Prepare fresh solutions as needed.[6]
-
Increase Incubation Time: It's possible that a longer incubation time with the assay reagent is needed for sufficient signal development. However, be mindful that prolonged incubation can also lead to increased background.
-
Verify Compound Potency: Confirm the concentration and integrity of your this compound stock solution. This compound has shown biochemical potency against L858R/T790M EGFR at 15nM.[8]
Quantitative Data Summary: Optimizing Seeding Density
| Seeding Density (cells/well) | Absorbance (Control) | Absorbance (this compound) | Signal-to-Background Ratio |
| 2,500 | 0.15 | 0.12 | 3 |
| 5,000 | 0.35 | 0.28 | 7 |
| 10,000 | 0.78 | 0.60 | 15 |
| 20,000 | 1.52 | 1.15 | 30 |
This is example data and will vary based on cell type and assay conditions.
High Variability Between Replicates
Inconsistent results across replicate wells can compromise the reliability of your data.
Question: My replicate wells are showing highly variable readings. How can I improve consistency?
Answer: High variability is often due to inconsistent cell seeding, pipetting errors, or edge effects in the microplate.[9] The "edge effect" refers to the phenomenon where wells on the perimeter of the plate evaporate more quickly, leading to altered cell growth and assay performance.[9]
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Before seeding, make sure your cell suspension is thoroughly mixed to ensure an equal number of cells are dispensed into each well.
-
Pipetting Technique: Use calibrated pipettes and be consistent with your technique. When adding reagents, avoid touching the sides of the wells.
-
Mitigate Edge Effects: To minimize edge effects, consider not using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile water or PBS to maintain humidity.[9]
-
Microscope Inspection: Visually inspect the cells under a microscope before and after treatment to check for even cell distribution and to identify any potential issues like contamination.
Experimental Protocols
Key Experiment: MTS Cell Viability Assay
This protocol outlines a standard procedure for assessing cell viability using an MTS assay when treating with this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include vehicle-treated and untreated controls.[10]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[10]
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.[3][10]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[3][10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Data Analysis: Subtract the average absorbance of the background control wells from all other readings. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.[10]
Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Caption: Workflow for a typical cell viability assay with this compound.
Caption: Inhibition of the EGFR signaling pathway by this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR).[8] By blocking the kinase activity of EGFR, it prevents downstream signaling pathways that are crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[10]
Q2: Which type of cell viability assay is most appropriate for use with this compound?
A2: Tetrazolium-based colorimetric assays like MTT and MTS are commonly used to assess the cytotoxic effects of EGFR inhibitors.[10] These assays measure the metabolic activity of cells, which is an indicator of cell viability. Fluorometric assays using reagents like resazurin (AlamarBlue) can also be employed. The choice of assay may depend on the specific cell line and experimental conditions.
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment duration can vary depending on the cell line and the specific research question. Typical incubation times for assessing the effects of EGFR inhibitors on cell viability range from 48 to 72 hours.[10] It is advisable to perform a time-course experiment to determine the most appropriate endpoint for your study.
Q4: Can this compound interfere with the cell viability assay itself?
A4: It is possible for any test compound to interfere with an assay. To test for this, you should include a control where this compound is added to wells containing medium and the assay reagent, but no cells.[4] If a significant signal is detected in these wells, it indicates an interaction between the compound and the assay components, and an alternative viability assay may need to be considered.
Q5: What are some common sources of error in cell viability assays?
A5: Common sources of error include inaccurate cell counting and seeding, pipetting inconsistencies, contamination of cell cultures, and interference from the test compound.[11][12] It is also important to consider factors like the confluency of cells at the time of treatment and the specific properties of the cell line being used.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to deal with high background in ELISA | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. What are the limitations of cell viability assays? | AAT Bioquest [aatbio.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
minimizing JBJ-02-112-05 toxicity in animal models
This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing potential toxicity associated with the mutant-selective allosteric EGFR inhibitor, JBJ-02-112-05, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] Unlike traditional ATP-competitive inhibitors that bind to the kinase active site, this compound binds to an allosteric site on the EGFR protein.[2][3] This binding stabilizes an inactive conformation of the kinase, preventing downstream signaling pathways, such as AKT and ERK1/2, that are crucial for cell proliferation and survival.[1] It shows selectivity for EGFR mutants, including L858R/T790M.[1]
Q2: What are the known pharmacokinetic parameters of this compound?
A2: In vivo studies in mice have provided some pharmacokinetic data for this compound. These are summarized in the data table below. It is important to note that pharmacokinetic profiles can vary between species and experimental conditions.
Q3: What are the expected toxicities of this compound in animal models?
A3: While specific toxicity studies for this compound are not extensively published, its mechanism of action as an EGFR inhibitor suggests that it may exhibit class-specific toxicities. EGFR is crucial for the health of epithelial tissues.[4] Therefore, the most anticipated adverse effects are related to the skin and gastrointestinal tract. These may include:
Researchers should be prepared to monitor for and manage these potential side effects.
Q4: Is there a correlation between the severity of skin rash and the efficacy of EGFR inhibitors?
A4: In clinical settings, a positive correlation has been observed between the presence and severity of skin rash and improved clinical efficacy for some EGFR inhibitors.[4][5] This is thought to be because the rash is a visible sign of potent EGFR inhibition in the skin. However, it is crucial to manage severe skin reactions to ensure the welfare of the animal models.
Troubleshooting Guides
Issue 1: Unexpected Weight Loss in Study Animals
Initial Assessment:
-
Weigh the animal daily to accurately track the extent and rate of weight loss.
-
Observe for signs of dehydration: Check for skin tenting and reduced urine output.
-
Monitor food and water intake: Quantify daily consumption to identify anorexia or adipsia.
-
Assess for diarrhea: Check for loose or watery stools in the cage.
Possible Causes and Solutions:
-
Cause: Severe diarrhea leading to fluid and nutrient loss.
-
Solution: See the troubleshooting guide for diarrhea below. Provide supportive care, including subcutaneous fluids for dehydration.
-
-
Cause: Anorexia due to general malaise.
-
Solution: Provide highly palatable, soft, and moist food. If weight loss is significant (>15-20% of baseline), dose reduction or temporary cessation of treatment may be necessary, in accordance with IACUC protocols.
-
-
Cause: Off-target toxicity affecting other organs.
-
Solution: If weight loss is severe and not explained by diarrhea or reduced food intake, consider humane euthanasia and perform a full necropsy with histopathology to investigate potential organ toxicity.
-
Issue 2: Dermatological Lesions (Skin Rash)
Initial Assessment:
-
Characterize the rash: Note the location, distribution, and severity (e.g., erythema, papules, pustules, excoriations).
-
Score the severity: Use a standardized scoring system (e.g., a scale of 0-4, from no rash to severe, ulcerative dermatitis).
-
Monitor for signs of pain or distress: Observe for excessive scratching, vocalization upon touch, or changes in behavior.
Possible Causes and Solutions:
-
Cause: On-target inhibition of EGFR in the skin.
-
Solution (for mild to moderate rash): Keep the affected areas clean. Prophylactic treatment with tetracyclines (e.g., doxycycline) has been shown to reduce the severity of EGFR inhibitor-induced skin reactions.[8]
-
Solution (for severe rash): If the rash is severe, causing significant distress, or becomes ulcerative, consult with a veterinarian. Topical steroids may be considered, but their impact on the experimental outcomes should be evaluated.[9] Dose reduction may be necessary.
-
Issue 3: Diarrhea
Initial Assessment:
-
Assess stool consistency: Grade the severity of diarrhea (e.g., from soft stools to watery, profuse diarrhea).
-
Monitor frequency: Note the number of bowel movements per day.
-
Check for signs of dehydration: As mentioned for weight loss.
Possible Causes and Solutions:
-
Cause: On-target inhibition of EGFR in the gastrointestinal tract, leading to increased chloride secretion and reduced epithelial cell renewal.[6]
-
Solution (for mild diarrhea): Ensure ad libitum access to water and a standard diet.
-
Solution (for moderate to severe diarrhea): Provide supportive care with subcutaneous or intraperitoneal fluids to correct dehydration and electrolyte imbalances. Administer anti-diarrheal agents like loperamide as a first-line treatment.[7][10] If diarrhea is severe and persistent, dose reduction or a temporary halt in treatment should be considered in line with ethical guidelines.
-
Data Presentation
Table 1: In Vitro Potency and In Vivo Pharmacokinetics of this compound
| Parameter | Value | Species/Cell Line | Reference |
| IC50 (EGFR L858R/T790M) | 15 nM | Biochemical Assay | [1] |
| Half-life (t1/2) | 3 hours | Mouse (3 mg/kg, i.v.) | MedChemExpress |
| Cmax | 13.7 µM | Mouse (3 mg/kg, i.v.) | MedChemExpress |
| Half-life (t1/2) | 16.4 hours | Mouse (5 mg/kg, oral) | MedChemExpress |
| Cmax | 1.31 µM | Mouse (5 mg/kg, oral) | MedChemExpress |
Note: In one study, a 100 mg/kg oral dose was used in mice, but tumor growth was similar to the vehicle control, despite a favorable pharmacokinetic profile compared to another compound.[1]
Table 2: Common Class-Specific Toxicities of EGFR Inhibitors in Animal Models
| Toxicity | Typical Onset | Key Monitoring Parameters |
| Skin Rash | 1-2 weeks | Daily visual inspection of skin, severity scoring. |
| Diarrhea | 2-7 days | Daily monitoring of stool consistency and frequency, body weight. |
| Weight Loss | Variable | Daily body weight measurement. |
| Xerosis (Dry Skin) | 2-4 weeks | Visual inspection for flaky or scaly skin. |
Experimental Protocols
Protocol 1: Dose-Range Finding Toxicity Study in Mice
Objective: To determine the maximum tolerated dose (MTD) of this compound.
Materials:
-
This compound
-
Vehicle solution (e.g., 6% Captisol in water)
-
8-10 week old immunocompromised mice (e.g., NSG or similar)
-
Standard laboratory equipment for oral gavage and injections.
Methodology:
-
Acclimatization: Acclimatize animals for at least one week before the start of the study.
-
Group Allocation: Randomly assign animals to dose cohorts (e.g., n=3-5 per group). Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30 mg/kg, 100 mg/kg, 200 mg/kg). Include a vehicle control group.
-
Dosing: Administer this compound or vehicle daily via oral gavage for 14-21 days.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, grooming; presence of skin lesions or diarrhea).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs, gastrointestinal tract, skin) for histopathological analysis.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause >20% body weight loss or other signs of life-threatening toxicity.
Protocol 2: Clinical Monitoring of Adverse Events During Efficacy Studies
Objective: To monitor and manage potential toxicities during a long-term efficacy study.
Methodology:
-
Baseline Assessment: Before initiating treatment, record the baseline body weight and perform a thorough physical examination of each animal, noting any pre-existing skin conditions.
-
Daily Monitoring:
-
Body Weight: Record daily. If an animal loses >15% of its initial body weight, implement supportive care measures and consider a dose reduction.
-
Clinical Signs: Observe each animal for changes in behavior, appetite, and signs of pain or distress.
-
Stool Consistency: Visually inspect cages daily for evidence of diarrhea.
-
-
Weekly Monitoring:
-
Dermatological Examination: Perform a detailed examination of the skin and fur. Score any rash or skin lesions based on a pre-defined scale.
-
-
Supportive Care:
-
Dehydration: Administer sterile, warmed saline (0.9% NaCl) subcutaneously as needed.
-
Diarrhea: Treat with loperamide as per veterinary guidance.
-
Anorexia: Provide nutritional support with palatable, high-calorie food supplements.
-
-
Record Keeping: Maintain detailed records of all observations, measurements, and interventions for each animal.
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo toxicity study.
Caption: Troubleshooting decision tree for managing weight loss in study animals.
References
- 1. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in targeting EGFR allosteric site as anti-NSCLC therapy to overcome the drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosterically targeting EGFR drug-resistance gatekeeper mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Skin toxicities associated with epidermal growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Management of diarrhea induced by EGFR-TKIs in advanced lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epidermal growth factor receptor inhibitor-induced diarrhea: clinical incidence, toxicological mechanism, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dermnetnz.org [dermnetnz.org]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of JBJ-02-112-05 for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the bioavailability of the EGFR allosteric inhibitor, JBJ-02-112-05, for in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a consideration for research?
This compound is a potent, mutant-selective, and orally active allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR), specifically targeting mutations like L858R/T790M.[1][2][3] Its efficacy in preclinical studies, particularly those involving oral administration, is highly dependent on its bioavailability—the extent and rate at which the active compound is absorbed and becomes available at the site of action. Poor bioavailability can lead to variable and suboptimal drug exposure, potentially affecting the reliability and reproducibility of experimental results.
Q2: What are the known pharmacokinetic properties of this compound?
Pharmacokinetic studies have provided some initial data for this compound. An intravenous (i.v.) dose of 3 mg/kg resulted in a maximum plasma concentration (Cmax) of 13.7 µM and a half-life of 3 hours.[1] Following a 5 mg/kg oral dose, the Cmax reached was 1.31 µM with a longer half-life of 16.4 hours.[1] The difference between the intravenous and oral Cmax values suggests that oral bioavailability may be a limiting factor that researchers need to address for optimal exposure in their studies.
Q3: What are the common causes of low oral bioavailability for compounds like this compound?
Low oral bioavailability for small molecule inhibitors like this compound is often attributed to several factors:
-
Poor Aqueous Solubility: Many kinase inhibitors are hydrophobic, leading to limited dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Permeability: The compound may have difficulty crossing the intestinal membrane to enter systemic circulation.
-
First-Pass Metabolism: After absorption, the drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active compound.[4]
-
Efflux by Transporters: The compound might be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).
Troubleshooting Guide
This guide provides potential solutions to common problems encountered during the formulation and administration of this compound for bioavailability studies.
| Problem | Potential Cause | Suggested Solution |
| High variability in plasma concentrations between subjects. | Poor dissolution and absorption of the compound. | Employ formulation strategies to enhance solubility, such as creating a nanosuspension or a solid dispersion.[5] |
| Low plasma exposure (low Cmax and AUC) after oral administration. | Poor aqueous solubility and/or low permeability. | Consider lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) to improve solubilization and absorption.[5][6] |
| Observed in vitro efficacy does not translate to in vivo models. | Insufficient in vivo drug concentration at the target site due to poor bioavailability. | Increase the dose, or more preferably, improve the formulation to enhance absorption. Co-administration with a bioavailability enhancer could also be explored. |
| Precipitation of the compound in aqueous media during in vitro assays. | Low aqueous solubility. | Use co-solvents or surfactants in the assay buffer. For animal studies, formulate the compound in a suitable vehicle that maintains its solubility. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
This protocol describes a method to increase the surface area and dissolution rate of this compound by reducing its particle size to the nanometer range.[5][7]
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
High-pressure homogenizer or bead mill
-
Deionized water
Method:
-
Prepare a preliminary suspension of this compound (e.g., 1-10 mg/mL) in an aqueous solution containing a suitable stabilizer (e.g., 0.5-2% w/v).
-
Homogenize the suspension using a high-pressure homogenizer at an appropriate pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20-30 cycles) while maintaining a low temperature.
-
Alternatively, use a bead mill with milling media (e.g., yttrium-stabilized zirconium oxide beads) and mill for a specified duration.
-
Analyze the particle size and distribution of the resulting nanosuspension using dynamic light scattering (DLS).
-
Assess the dissolution rate of the nanosuspension compared to the unprocessed drug using a standard dissolution apparatus.
Protocol 2: In Vitro Assessment of this compound Permeability using Caco-2 Cells
The Caco-2 cell monolayer is a widely used in vitro model to predict the intestinal permeability of drugs.[8][9]
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound solution
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS for quantification
Method:
-
Seed Caco-2 cells on Transwell® inserts and culture them for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.
-
For the apical-to-basolateral (A-B) permeability assay, add the this compound solution to the apical side and fresh HBSS to the basolateral side.
-
For the basolateral-to-apical (B-A) permeability assay, add the drug solution to the basolateral side and fresh HBSS to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the receiver compartment and analyze the concentration of this compound using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | 3 mg/kg Intravenous | 5 mg/kg Oral |
| Cmax (µM) | 13.7 | 1.31 |
| Half-life (hours) | 3 | 16.4 |
| Data sourced from MedChemExpress.[1] |
Visualizations
Caption: Workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on mutant EGFR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|COA [dcchemicals.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison of Allosteric EGFR Inhibitors: JBJ-02-112-05 vs. EAI045
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two allosteric EGFR inhibitors, JBJ-02-112-05 and EAI045. This analysis is supported by experimental data to inform research and development decisions in the field of oncology and targeted therapies.
The emergence of resistance to ATP-competitive epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) has driven the development of novel therapeutic strategies. Allosteric inhibitors, which bind to a site distinct from the ATP-binding pocket, offer a promising alternative to overcome resistance mutations. This guide focuses on a direct comparison of two such inhibitors, this compound and EAI045, based on their performance in preclinical studies.
Mechanism of Action
Both this compound and EAI045 are mutant-selective, allosteric inhibitors of EGFR. They bind to a pocket created by the outward displacement of the αC-helix in the inactive conformation of the kinase domain. This binding mode prevents the receptor from adopting its active conformation, thereby inhibiting its downstream signaling. This allosteric approach is particularly effective against EGFR mutants that have developed resistance to traditional TKIs, including the T790M and C797S mutations.
Performance Data
The following tables summarize the comparative in vitro efficacy of this compound and EAI045 against various EGFR mutations. The data is derived from cell proliferation assays using Ba/F3 cells, a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and can be engineered to rely on the activity of a specific kinase for proliferation.
Table 1: IC50 Values (μM) of this compound and EAI045 in Ba/F3 Cells
| EGFR Mutant | This compound (Single Agent) | EAI045 (Single Agent) | This compound + Cetuximab | EAI045 + Cetuximab |
| L858R | >10 | >10 | ~1 | ~1 |
| L858R/T790M | >10 | >10 | ~0.1 | ~0.1 |
| L858R/T790M/C797S | >10 | >10 | ~0.1 | ~0.1 |
Data from To, et al. Cancer Discovery, 2019.
As single agents, both this compound and EAI045 show limited efficacy in inhibiting the proliferation of Ba/F3 cells expressing these EGFR mutants. However, in combination with cetuximab, an antibody that prevents EGFR dimerization, both inhibitors demonstrate significantly increased potency.
Downstream Signaling Inhibition
Western blot analysis provides further insight into the inhibitory activity of these compounds on the EGFR signaling pathway.
Table 2: Qualitative Comparison of Downstream Signaling Inhibition
| Inhibitor | p-EGFR Inhibition | p-AKT Inhibition | p-ERK1/2 Inhibition |
| This compound | Moderate | Moderate | Moderate |
| EAI045 | Moderate | Moderate | Moderate |
Based on visual assessment of western blot data from To, et al. Cancer Discovery, 2019.
Both compounds demonstrate the ability to inhibit the phosphorylation of EGFR and its key downstream effectors, AKT and ERK1/2, in Ba/F3 cells expressing mutant EGFR.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Ba/F3 Cell Proliferation Assay
This assay is used to determine the concentration of an inhibitor required to inhibit 50% of cell proliferation (IC50).
Protocol:
-
Cell Culture: Ba/F3 cells stably expressing EGFR mutants (L858R, L858R/T790M, or L858R/T790M/C797S) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin. For routine maintenance, the medium is also supplemented with IL-3. Prior to the assay, cells are washed to remove IL-3.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of IL-3-free medium.
-
Compound Addition: A serial dilution of this compound or EAI045 is prepared. For combination treatments, a constant concentration of cetuximab (e.g., 10 µg/mL) is added. 100 µL of the compound solution is added to the respective wells.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Measurement: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
Data Analysis: The luminescence data is normalized to the vehicle-treated control wells, and IC50 values are calculated using a non-linear regression model.
Western Blot Analysis
This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins.
Protocol:
-
Cell Treatment: Ba/F3 cells expressing the relevant EGFR mutant are treated with specified concentrations of this compound or EAI045 for a designated time (e.g., 4 hours).
-
Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies targeting phosphorylated and total EGFR, AKT, and ERK1/2.
-
Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a digital imaging system.
Conclusion
Both this compound and EAI045 are promising allosteric inhibitors of mutant EGFR. While they show limited single-agent activity in the Ba/F3 cell proliferation models tested, their potency is significantly enhanced when combined with an EGFR dimerization inhibitor like cetuximab. Their ability to inhibit downstream signaling pathways further validates their mechanism of action. This comparative guide provides essential data and protocols to aid researchers in the further evaluation and development of these and other allosteric EGFR inhibitors as potential therapies for resistant NSCLC.
Potency Showdown: JBJ-04-125-02 Emerges as a Superior Allosteric EGFR Inhibitor Over JBJ-02-112-05
For researchers and drug development professionals in oncology, a detailed comparison reveals JBJ-04-125-02 to be a significantly more potent and effective inhibitor of mutant Epidermal Growth Factor Receptor (EGFR) than its predecessor, JBJ-02-112-05. Experimental data demonstrates the superior performance of JBJ-04-125-02 in biochemical assays, cell-based models, and in vivo studies.
Both this compound and JBJ-04-125-02 are orally active, mutant-selective, allosteric inhibitors of EGFR.[1][2] However, optimization efforts have rendered JBJ-04-125-02 a far more powerful agent against clinically relevant EGFR mutations, including those that confer resistance to other therapies.
Quantitative Potency Comparison
A direct comparison of the half-maximal inhibitory concentrations (IC50) highlights the substantial increase in potency of JBJ-04-125-02.
| Compound | Target | IC50 (nM) |
| This compound | EGFR L858R/T790M | 15[2][3][4] |
| JBJ-04-125-02 | EGFR L858R/T790M | 0.26 [1][3][5][6][7] |
Cellular and In Vivo Efficacy
The enhanced biochemical potency of JBJ-04-125-02 translates to superior performance in cellular and in vivo models of EGFR-mutant cancers.
Cellular Activity: In Ba/F3 cells engineered to express various EGFR mutations, JBJ-04-125-02 demonstrated the ability to inhibit cell proliferation as a single agent, a feat not achieved by its counterpart.[3] Furthermore, when combined with the EGFR antibody cetuximab, JBJ-04-125-02 was found to be the most potent among a panel of allosteric inhibitors that included this compound.[3] In human lung cancer cell lines such as H1975, which harbor EGFR L858R/T790M mutations, JBJ-04-125-02 inhibited cell proliferation at low nanomolar concentrations.[1][3]
In Vivo Studies: The differential efficacy was starkly evident in genetically engineered mouse models of EGFR L858R/T790M/C797S mutant lung cancer. Treatment with JBJ-04-125-02 at a dose of 50 mg/kg resulted in significant tumor regressions.[1][3] In contrast, this compound, even at a higher dose of 100 mg/kg, was ineffective and tumor growth was comparable to the vehicle control.[3] This was observed despite this compound exhibiting a more favorable pharmacokinetic profile.[3]
Mechanism of Action and Downstream Signaling
Both compounds function as allosteric inhibitors, binding to a site on the EGFR kinase domain distinct from the ATP-binding pocket.[3][8][9] This mechanism is particularly advantageous for overcoming resistance mutations that affect the ATP-binding site. Both inhibitors were shown to suppress the phosphorylation of EGFR and downstream signaling proteins AKT and ERK1/2.[1][2][3] However, consistent with its higher potency, JBJ-04-125-02 demonstrated a more robust inhibition of these critical signaling pathways.[3]
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison of this compound and JBJ-04-125-02.
In Vitro EGFR Kinase Assay (HTRF-based)
This assay biochemically quantifies the inhibitory activity of the compounds on the target kinase.
-
Reagents: Recombinant EGFR L858R/T790M kinase, ATP, biotinylated substrate peptide, and HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents.
-
Procedure:
-
The EGFR kinase is incubated with increasing concentrations of the test compounds (this compound or JBJ-04-125-02).
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and HTRF detection reagents (europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665) are added.
-
The HTRF signal is read on a compatible plate reader. The signal is proportional to the extent of substrate phosphorylation.
-
-
Data Analysis: The HTRF signals are converted to percent inhibition relative to a DMSO control. The IC50 values are then calculated by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay (MTS-based)
This assay measures the effect of the inhibitors on the proliferation of cancer cell lines.
-
Cell Lines: H1975 (human lung adenocarcinoma with EGFR L858R/T790M) and Ba/F3 cells stably transfected with various EGFR mutations.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound or JBJ-04-125-02 for 72 hours.
-
After the incubation period, MTS reagent is added to each well.
-
The plates are incubated for a further 1-4 hours to allow for the conversion of the MTS tetrazolium salt to formazan by metabolically active cells.
-
The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control cells to determine the percentage of cell viability. IC50 values are calculated from the resulting dose-response curves.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect the phosphorylation status of key proteins in the EGFR signaling cascade.
-
Sample Preparation: EGFR-mutant cells are treated with the inhibitors for a specified duration. Subsequently, the cells are lysed to extract total protein.
-
Procedure:
-
Protein concentrations are determined using a BCA assay to ensure equal loading.
-
Protein lysates are separated by size via SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a PVDF (polyvinylidene difluoride) membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total and phosphorylated forms of EGFR, AKT, and ERK1/2.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels to assess the degree of inhibition of the signaling pathway.
Visualizations
EGFR Signaling Pathway Inhibition
Caption: Allosteric inhibition of the mutant EGFR signaling cascade.
Experimental Workflow for Potency Comparison
Caption: Workflow for comparing the potency of EGFR inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|COA [dcchemicals.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. ebiohippo.com [ebiohippo.com]
- 7. glpbio.com [glpbio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to JBJ-02-112-05 Combination Therapy with Other Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the allosteric Epidermal Growth Factor Receptor (EGFR) inhibitor, JBJ-02-112-05, in combination with other Tyrosine Kinase Inhibitors (TKIs). As the landscape of targeted cancer therapy evolves, understanding the synergistic potential of combining TKIs with different mechanisms of action is paramount for overcoming drug resistance and improving therapeutic outcomes. This document synthesizes available preclinical data to facilitate a data-driven evaluation of this compound in combination therapy settings.
Introduction to this compound
This compound is a potent and mutant-selective allosteric inhibitor of EGFR. Unlike traditional ATP-competitive TKIs, which bind to the kinase domain's ATP-binding site, allosteric inhibitors bind to a distinct site on the EGFR protein. This alternative mechanism of action presents a promising strategy to combat resistance mutations that arise from alterations in the ATP-binding pocket, a common challenge with first, second, and third-generation EGFR TKIs. Preclinical studies have demonstrated the potential of allosteric inhibitors, particularly in the context of non-small cell lung cancer (NSCLC) harboring EGFR mutations such as L858R, T790M, and the particularly challenging C797S mutation.
Rationale for Combination Therapy
The primary driver for exploring combination therapies involving allosteric inhibitors like this compound is to create a more durable and potent anti-cancer effect. By targeting EGFR through two distinct mechanisms—allosteric inhibition and ATP-competitive inhibition—it is hypothesized that a synergistic effect can be achieved. This dual-pronged attack may lead to a more profound and sustained inhibition of EGFR signaling, a lower likelihood of emergent resistance, and the potential for efficacy in patient populations that have developed resistance to single-agent TKI therapy.
Performance Data and Comparison with TKI Alternatives
While comprehensive head-to-head comparative studies of this compound in combination with a wide array of TKIs are limited in publicly available literature, existing preclinical data provides valuable insights. The focus of much of the research has shifted to a more potent successor molecule, JBJ-04-125-02. However, the foundational data from studies involving this compound and the comparative data from its successor offer a strong basis for evaluation.
Cell Viability and Inhibitory Concentrations
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound as a single agent and in combination, alongside comparative data for other allosteric and ATP-competitive inhibitors in Ba/F3 cells stably transfected with various EGFR mutations.
| Cell Line (EGFR Mutation) | Inhibitor | IC50 (µM) - Single Agent | IC50 (µM) - Combination | Combination Partner | Reference |
| Ba/F3 (L858R) | This compound | 8.35 | Not Available | - | [1] |
| Ba/F3 (L858R/T790M) | This compound | 8.53 | Not Available | - | [1] |
| Ba/F3 (L858R/T790M/C797S) | This compound | 2.13 | Not Available | - | [1] |
| Ba/F3 (L858R/T790M) | EAI045 (Allosteric) | >10 | ~0.01 | Cetuximab | [1] |
| Ba/F3 (L858R/T790M) | JBJ-04-125-02 (Allosteric) | 0.03 | <0.01 | Cetuximab | [1] |
| H3255GR (L858R/T790M) | Osimertinib (ATP-competitive) | ~0.1 | Not Applicable | - | [1] |
| H3255GR (L858R/T790M) | JBJ-04-125-02 (Allosteric) | >10 | Synergistic Effect | Osimertinib (10 µM) | [1] |
Effects on Apoptosis
Studies on the more potent successor, JBJ-04-125-02, have demonstrated that its combination with the third-generation TKI, osimertinib, leads to a significant increase in apoptosis in resistant cell lines. In H3255GR cells (EGFR L858R/T790M), the combination of osimertinib and JBJ-04-125-02 resulted in a marked increase in apoptosis compared to either agent alone[1]. This suggests that a dual-targeting strategy can more effectively induce programmed cell death in cancer cells.
Signaling Pathway Inhibition
The combination of an allosteric inhibitor with an ATP-competitive TKI is designed to achieve a more comprehensive shutdown of the EGFR signaling cascade. ATP-competitive inhibitors block the kinase activity, preventing autophosphorylation and the subsequent activation of downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR. Allosteric inhibitors, by binding to a different site, can further stabilize the inactive conformation of the receptor, enhancing the inhibitory effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key assays used in the evaluation of TKI combination therapies.
Cell Viability Assay (MTS/MTT)
This assay is used to determine the cytotoxic effects of the inhibitors and to calculate IC50 values.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator TKI(s), both as single agents and in combination at various ratios. Treat the cells with the compounds.
-
Incubation: Incubate the treated cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using a non-linear regression analysis.
Western Blot for EGFR Signaling Pathway Analysis
This technique is used to assess the phosphorylation status of EGFR and its downstream targets, providing a mechanistic understanding of the inhibitors' effects.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the inhibitors for a specified period, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, p-AKT, total ERK, and p-ERK.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by the drug treatments.
Protocol:
-
Cell Treatment: Treat cells with the inhibitors for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion and Future Directions
The available preclinical evidence suggests that the allosteric EGFR inhibitor this compound and its more potent successor, JBJ-04-125-02, hold promise as components of combination therapies to overcome resistance to traditional ATP-competitive TKIs. The synergistic effects observed in cell viability and apoptosis assays with the combination of an allosteric inhibitor and a third-generation TKI underscore the potential of this dual-targeting strategy.
However, to fully elucidate the therapeutic potential of this compound, further research is warranted. Specifically, head-to-head comparative studies of this compound in combination with a broader panel of first, second, and third-generation EGFR TKIs are needed. Such studies should employ a range of EGFR-mutant cell lines, including those with acquired resistance mutations, and should include in vivo models to validate the in vitro findings. A more comprehensive understanding of the synergistic interactions will be instrumental in guiding the clinical development of this and other next-generation allosteric EGFR inhibitors.
References
A Comparative Guide to the Allosteric EGFR Inhibitor JBJ-02-112-05
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the allosteric Epidermal Growth Factor Receptor (EGFR) inhibitor, JBJ-02-112-05, with other notable allosteric inhibitors. The information presented is supported by experimental data to validate its allosteric mechanism and facilitate informed decisions in research and drug development.
Introduction to Allosteric EGFR Inhibition
Allosteric inhibitors of EGFR represent a promising therapeutic strategy, particularly for overcoming resistance to traditional ATP-competitive tyrosine kinase inhibitors (TKIs). Unlike orthosteric inhibitors that bind to the highly conserved ATP-binding pocket, allosteric inhibitors bind to a distinct site on the kinase domain. This binding event induces a conformational change that locks the kinase in an inactive state, preventing its activation and downstream signaling. This mechanism offers the potential for greater selectivity against mutant forms of EGFR while sparing the wild-type receptor, thereby potentially reducing toxicity.
This compound is a potent, mutant-selective, and orally active allosteric inhibitor of EGFR. It has demonstrated significant activity against EGFR isoforms harboring mutations such as L858R and T790M, which are common in non-small cell lung cancer (NSCLC).
Comparative Performance of Allosteric EGFR Inhibitors
This section compares the in vitro potency of this compound with other well-characterized allosteric EGFR inhibitors, EAI045 and JBJ-04-125-02, as well as the widely used ATP-competitive inhibitor, Osimertinib.
Table 1: Biochemical Potency Against EGFRL858R/T790M
| Compound | Type | IC50 (nM) |
| This compound | Allosteric | 15 [1] |
| EAI045 | Allosteric | ~3 |
| JBJ-04-125-02 | Allosteric | 0.26[2] |
| Osimertinib | ATP-Competitive | <15 |
Table 2: Cellular Potency in Ba/F3 Cells with EGFR Mutations
| Cell Line (EGFR Mutation) | This compound IC50 (µM)[1] | EAI045 IC50 (µM) | JBJ-04-125-02 IC50 (µM) |
| Wild-type | 9.29 | >10 | >10 |
| L858R | 8.35 | ~10 | ~1 |
| L858R/T790M | 8.53 | ~10 | ~0.5 |
| L858R/T790M/C797S | 2.13 | ~10 | ~0.5 |
Validation of the Allosteric Mechanism of this compound
The allosteric mechanism of this compound is validated through a series of experiments designed to demonstrate its unique mode of action compared to ATP-competitive inhibitors.
Signaling Pathway Inhibition
A key indicator of EGFR inhibition is the reduction of phosphorylation of the receptor itself and its downstream signaling proteins, such as AKT and ERK1/2. Western blot analyses consistently show that this compound effectively inhibits the phosphorylation of EGFR and these downstream effectors in a dose-dependent manner in cells harboring activating EGFR mutations[1].
Experimental Workflow for Allosteric Inhibitor Validation
The validation of an allosteric inhibitor like this compound follows a structured workflow, progressing from initial biochemical characterization to cellular and in vivo efficacy studies.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed protocols for key experiments are provided below.
Protocol 1: HTRF-Based EGFR Kinase Assay
This assay quantitatively measures the kinase activity of EGFR and the potency of inhibitors.
-
Reagent Preparation :
-
Prepare a 10X stock of EGFR (e.g., EGFRL858R/T790M) in 1X kinase reaction buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).
-
Prepare a 1.13X ATP and peptide substrate (e.g., Y12-Sox) solution in the same buffer.
-
Serially dilute this compound in 50% DMSO.
-
-
Enzyme and Inhibitor Incubation :
-
In a 384-well white non-binding microtiter plate, add 5 µL of the 10X EGFR enzyme stock.
-
Add 0.5 µL of the serially diluted inhibitor or DMSO (vehicle control).
-
Incubate for 30 minutes at 27°C.
-
-
Kinase Reaction and Measurement :
-
Initiate the reaction by adding 45 µL of the ATP/peptide substrate mix.
-
Monitor the reaction kinetics every 71 seconds for 30-120 minutes in a plate reader (λex360/λem485).
-
Determine the initial velocity from the linear phase of the reaction progress curves.
-
-
Data Analysis :
-
Plot the initial velocity against the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression model.
-
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
This method is used to qualitatively and semi-quantitatively assess the phosphorylation status of EGFR and its downstream targets.
-
Cell Culture and Treatment :
-
Seed EGFR-mutant cells (e.g., H1975) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.
-
Treat the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 2 hours).
-
Stimulate with EGF (e.g., 100 ng/mL) for 5-15 minutes.
-
-
Cell Lysis and Protein Quantification :
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer :
-
Normalize protein amounts, add Laemmli buffer, and denature by boiling.
-
Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-EGFR (e.g., Tyr1068), total EGFR, p-AKT, total AKT, p-ERK1/2, and total ERK1/2 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Protocol 3: Cell Viability Assay (MTT/MTS)
This assay determines the effect of the inhibitor on cell proliferation and survival.
-
Cell Seeding :
-
Seed EGFR-dependent cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment :
-
Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).
-
-
Viability Measurement :
-
For MTT assay, add MTT solution and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
For MTS assay, add MTS reagent and incubate for 1-4 hours. Measure absorbance at 490 nm.
-
-
Data Analysis :
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.
-
The Allosteric Inhibition Mechanism: A Logical Overview
The efficacy of allosteric inhibitors like this compound is rooted in their ability to circumvent common resistance mechanisms that affect ATP-competitive inhibitors.
Conclusion
This compound is a potent allosteric inhibitor of mutant EGFR, demonstrating significant promise in preclinical models. Its distinct mechanism of action provides a clear advantage in overcoming resistance to conventional ATP-competitive TKIs. The comparative data and detailed protocols presented in this guide are intended to support further investigation and development of this compound and other allosteric inhibitors as a next-generation therapy for EGFR-driven cancers.
References
Comparative Analysis of JBJ-02-112-05: A Novel Allosteric EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the allosteric Epidermal Growth Factor Receptor (EGFR) inhibitor, JBJ-02-112-05, focusing on its performance across different EGFR mutations. As resistance to existing EGFR tyrosine kinase inhibitors (TKIs) presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC), novel therapeutic strategies targeting mutant EGFR are of paramount interest. This document summarizes key experimental data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows to offer a comprehensive resource for the scientific community.
Executive Summary
This compound is a potent, mutant-selective, and orally active allosteric inhibitor of EGFR.[1][2] Unlike traditional ATP-competitive TKIs, allosteric inhibitors bind to a site distinct from the ATP-binding pocket, offering a potential mechanism to overcome resistance mutations. Experimental data demonstrates that this compound effectively inhibits the kinase activity of EGFR harboring the L858R mutation, both alone and in combination with the T790M and C797S resistance mutations.[2][3] However, its efficacy against other common EGFR mutations, such as exon 19 deletions, has not been extensively reported in publicly available literature. This guide presents a comparative analysis of this compound with other allosteric inhibitors, EAI045 and JBJ-04-125-02, against a panel of L858R-driven EGFR mutations.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other allosteric EGFR inhibitors against various EGFR mutations expressed in Ba/F3 cells. Lower IC50 values indicate greater potency.
| EGFR Mutation | This compound IC50 (µM) | EAI045 IC50 (µM) | JBJ-04-125-02 IC50 (µM) |
| L858R | 8.35[2] | >10 | >10 |
| L858R/T790M | 8.53[2] | >10 | 0.02 |
| L858R/T790M/C797S | 2.13[2] | >10 | 0.03 |
| Wild-Type (WT) | 9.29[2] | >10 | >10 |
Experimental Protocols
Ba/F3 Cell Proliferation Assay
This protocol outlines the methodology for assessing the inhibitory effect of compounds on the proliferation of Ba/F3 cells engineered to express various EGFR mutations.
Materials:
-
Ba/F3 cells stably expressing EGFR wild-type or mutant constructs
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Interleukin-3 (IL-3)
-
96-well cell culture plates
-
Test compounds (e.g., this compound) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Culture: Maintain Ba/F3 cells in RPMI-1640 with 10% FBS and IL-3. For the assay, wash cells to remove IL-3 and resuspend in IL-3-free medium.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of IL-3-free medium.
-
Compound Addition: Prepare serial dilutions of the test compounds in DMSO and add them to the wells. The final DMSO concentration should not exceed 0.1%. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Measurement: After incubation, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the IC50 values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of EGFR Pathway Phosphorylation
This protocol describes the detection of phosphorylated EGFR and its downstream signaling proteins (Akt and ERK1/2) to confirm the mechanism of action of the inhibitor.
Materials:
-
Ba/F3 cells expressing EGFR mutants
-
Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-EGFR, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), anti-p44/42 MAPK (Erk1/2)
-
HRP-conjugated secondary antibodies
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Wash buffer (TBST)
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed Ba/F3 cells and treat with various concentrations of the inhibitor for a specified time (e.g., 4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total protein levels.
Mandatory Visualization
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Mechanism of Allosteric Inhibition
Caption: Allosteric inhibition of EGFR by this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
References
JBJ-02-112-05: A Comparative Analysis of a Mutant-Selective Allosteric EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of JBJ-02-112-05, a potent and orally active allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). The data presented is based on published preclinical studies and is intended to offer an objective comparison with other relevant EGFR inhibitors, namely JBJ-04-125-02 and EAI045.
Executive Summary
This compound is a mutant-selective EGFR inhibitor with demonstrated biochemical potency against the L858R/T790M mutant.[1] However, its in vivo efficacy appears limited when compared to next-generation compounds like JBJ-04-125-02. While this compound effectively inhibits EGFR phosphorylation and downstream signaling in cellular assays, it fails to produce significant tumor regression in mouse models of EGFR-mutant lung cancer.[2] This suggests that while biochemically active, its pharmacokinetic or other properties may limit its therapeutic potential in a complex in vivo environment.
Data Presentation
Table 1: In Vitro Biochemical Potency of Allosteric EGFR Inhibitors
| Compound | Target | IC50 (nM) |
| This compound | EGFR L858R/T790M | 15 |
| JBJ-04-125-02 | EGFR L858R/T790M | 0.26 |
Data sourced from a study by Jang et al.[2]
Table 2: Cellular Activity of Allosteric EGFR Inhibitors in Ba/F3 Cells
| Compound | EGFR Mutant | IC50 (µM) |
| This compound | Wildtype | 9.29 |
| L858R | 8.35 | |
| L858R/T790M | 8.53 | |
| L858R/T790M/C797S | 2.13 | |
| EAI045 | L858R/T790M/C797S | >10 |
| JBJ-04-125-02 | L858R/T790M/C797S | ~0.1 |
Data for this compound and other compounds compiled from multiple sources.[1][2]
Table 3: In Vivo Efficacy of this compound in a Genetically Engineered Mouse Model (EGFR L858R/T790M/C797S)
| Treatment Group (n) | Dose | Outcome |
| Vehicle (5) | - | Progressive tumor growth |
| This compound (3) | 100 mg/kg, oral, daily | Ineffective, tumor growth similar to vehicle |
| JBJ-04-125-02 (4) | 50 mg/kg, oral, daily | Marked and sustained tumor regression |
Data from a 15-week efficacy study.[2]
Experimental Protocols
Biochemical Kinase Inhibition Assay (HTRF-based)
The in vitro inhibitory activity of the compounds against EGFR L858R/T790M kinase was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[2] The assay measures the phosphorylation of a substrate peptide by the kinase. Increasing concentrations of the inhibitor were incubated with the kinase and the substrate in the presence of ATP. The resulting fluorescence signal is inversely proportional to the kinase activity. IC50 values were calculated from the dose-response curves.
Ba/F3 Cell Proliferation Assay
The murine pro-B cell line, Ba/F3, is dependent on interleukin-3 (IL-3) for survival and proliferation. These cells were stably transfected to express various human EGFR mutants, rendering their proliferation dependent on EGFR signaling and independent of IL-3. Cells were seeded in multiwell plates and treated with increasing concentrations of the inhibitors for 72 hours. Cell viability was assessed using a luminescence-based assay, such as CellTiter-Glo, which measures ATP levels. IC50 values were determined from the resulting dose-response curves.
In Vivo Efficacy Study in Genetically Engineered Mouse Model
Genetically engineered mice harboring the EGFR L858R/T790M/C797S mutations, which develop lung tumors, were used for the efficacy study.[2] Animals were treated orally, once daily, with either vehicle, this compound (100 mg/kg), or JBJ-04-125-02 (50 mg/kg). Tumor volume was monitored over a period of 15 weeks using serial Magnetic Resonance Imaging (MRI). The percentage change in tumor volume relative to the start of treatment was calculated to determine the efficacy of the treatments.[2]
Mandatory Visualization
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating EGFR inhibitors.
References
Navigating Resistance: A Comparative Analysis of the Allosteric EGFR Inhibitor JBJ-02-112-05
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a primary obstacle in the targeted therapy of non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations. While third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib have shown significant efficacy against the T790M resistance mutation, the subsequent development of tertiary mutations, such as C797S, necessitates novel therapeutic strategies. This guide provides a comparative analysis of JBJ-02-112-05, a mutant-selective, allosteric EGFR inhibitor, against other EGFR inhibitors, with a focus on its activity in the context of acquired resistance.
Executive Summary
This compound is an orally active, allosteric inhibitor of EGFR that demonstrates selectivity for mutant forms of the receptor. Unlike ATP-competitive inhibitors, allosteric inhibitors bind to a site distinct from the ATP-binding pocket, offering a potential advantage against resistance mutations that alter ATP affinity. This guide summarizes the available preclinical data on this compound, comparing its efficacy against key EGFR mutations, including the challenging L858R/T790M/C797S triple mutant, with other allosteric and ATP-competitive inhibitors. While showing promise in biochemical and cellular assays, in vivo studies have highlighted challenges with its efficacy compared to later-generation allosteric inhibitors.
Data Presentation: Cross-Resistance Profile
The following tables summarize the inhibitory activity of this compound and comparator compounds against various EGFR genotypes. The data is primarily derived from studies using Ba/F3 cells, a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and can be genetically engineered to express specific human EGFR mutations, making them dependent on EGFR signaling for proliferation.
Table 1: In Vitro Cellular Activity of Allosteric EGFR Inhibitors in Ba/F3 Cells
| Compound | EGFR WT IC50 (µM) | EGFR L858R IC50 (µM) | EGFR L858R/T790M IC50 (µM) | EGFR L858R/T790M/C797S IC50 (µM) |
| This compound | 9.29 | 8.35 | 8.53 | 2.13 |
| EAI045 | >10 | ~10 | ~10 | Not effective as single agent |
| JBJ-04-125-02 | >10 | 0.08 | 0.09 | 0.04 |
Table 2: Biochemical Inhibitory Activity against EGFR L858R/T790M
| Compound | IC50 (nM) |
| This compound | 15 |
| JBJ-04-125-02 | 0.26 |
In Vivo Efficacy:
In a genetically engineered mouse model (GEMM) harboring the EGFR L858R/T790M/C797S mutation, this compound administered at 100 mg/kg was found to be ineffective in inhibiting tumor growth, with results similar to the vehicle control. In contrast, another allosteric inhibitor, JBJ-04-125-02, demonstrated significant tumor regression in the same model.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in the cross-resistance studies of this compound.
Ba/F3 Cell Proliferation Assay
This assay is used to determine the concentration of an inhibitor required to prevent the proliferation of Ba/F3 cells expressing a specific EGFR mutant.
-
Cell Culture: Ba/F3 cells stably transfected with wild-type or mutant EGFR are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS). For routine maintenance, the medium is also supplemented with IL-3. For inhibitor testing, IL-3 is withdrawn to make cell proliferation dependent on EGFR signaling.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in IL-3-free medium.
-
Compound Treatment: The test compounds (e.g., this compound) are serially diluted to various concentrations and added to the wells. A DMSO control is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Measurement: Cell
Evaluating the Synergistic Potential of JBJ-02-112-05 with Conventional Chemotherapy in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the advent of targeted therapies, particularly inhibitors of the epidermal growth factor receptor (EGFR). However, the emergence of resistance mechanisms necessitates the exploration of novel therapeutic strategies. JBJ-02-112-05, a potent and mutant-selective allosteric EGFR inhibitor, represents a promising new class of agents. While its combination with other targeted therapies is under investigation, its synergistic potential with conventional chemotherapy remains an area of critical interest. This guide provides a framework for evaluating the synergistic effects of this compound with standard chemotherapeutic agents, offering objective comparisons and detailed experimental methodologies.
Introduction to this compound: An Allosteric Approach
This compound is an orally active, allosteric inhibitor of EGFR, demonstrating selectivity for mutant forms of the receptor, including the L858R/T790M mutation.[1][2] Unlike traditional ATP-competitive EGFR inhibitors, this compound binds to a distinct allosteric site on the EGFR kinase domain. This unique mechanism of action allows it to inhibit EGFR signaling in a manner that can be complementary to other therapeutic modalities. While direct studies detailing the synergistic effects of this compound with chemotherapy are not extensively available in public literature, the broader class of fourth-generation allosteric EGFR inhibitors has been suggested to provide a synergistic effect when combined with conventional chemotherapy or immunotherapy.[1]
Comparing Therapeutic Strategies: Allosteric Inhibition vs. Chemotherapy
This guide focuses on the potential synergy between this compound and traditional cytotoxic chemotherapy. The table below outlines a hypothetical comparison of their performance metrics, which would be the goal of preclinical investigations.
| Performance Metric | This compound (Monotherapy) | Standard Chemotherapy (e.g., Cisplatin) | This compound + Chemotherapy (Combination) |
| Mechanism of Action | Allosteric inhibition of mutant EGFR, leading to downstream signaling blockade.[1] | Induction of DNA damage and apoptosis. | Dual-pronged attack on tumor cell proliferation and survival. |
| Target Cell Population | Primarily cells harboring activating EGFR mutations. | Broadly targets rapidly dividing cells. | Potential for enhanced killing of both EGFR-mutant and other proliferating cancer cells. |
| IC50 (in EGFR-mutant cells) | Low nanomolar range (hypothetical). | Micromolar range (cell line dependent). | Potentially lower IC50 for each agent compared to monotherapy. |
| Combination Index (CI) | N/A | N/A | CI < 1 would indicate synergy. |
| In Vivo Tumor Growth Inhibition | Moderate (hypothetical). | Moderate, often with significant toxicity. | Potentially significant and durable tumor regression with manageable toxicity. |
| Key Resistance Mechanisms | Secondary mutations in the allosteric binding site (hypothetical). | Drug efflux pumps, enhanced DNA repair mechanisms. | May delay or overcome resistance to either agent alone. |
Experimental Protocols for Assessing Synergy
To rigorously evaluate the synergistic potential of this compound and chemotherapy, a series of well-defined in vitro and in vivo experiments are required.
In Vitro Synergy Assessment
Objective: To quantify the cytotoxic and apoptotic effects of this compound and a chemotherapeutic agent (e.g., cisplatin, paclitaxel) alone and in combination in EGFR-mutant NSCLC cell lines (e.g., H1975).
1. Cell Viability Assay (MTS/MTT Assay):
-
Seed EGFR-mutant NSCLC cells in 96-well plates.
-
Treat cells with a dose-response matrix of this compound and the chosen chemotherapeutic agent for 72 hours.
-
Assess cell viability using MTS or MTT reagent.
-
Calculate the half-maximal inhibitory concentration (IC50) for each agent alone and in combination.
-
Determine the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cells with IC50 concentrations of each agent alone and in combination for 48 hours.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the percentage of apoptotic cells (Annexin V positive) using flow cytometry.
-
Compare the induction of apoptosis between monotherapy and combination treatment groups.
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound and chemotherapy in a preclinical mouse model of EGFR-mutant NSCLC.
1. Xenograft Mouse Model:
-
Implant EGFR-mutant NSCLC cells (e.g., H1975) subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize mice into treatment groups: Vehicle control, this compound alone, chemotherapy alone, and the combination of this compound and chemotherapy.
-
Administer treatments according to a predefined schedule and dosage.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise tumors for downstream analysis (e.g., Western blotting for signaling pathway modulation, immunohistochemistry for proliferation and apoptosis markers).
Visualizing the Mechanisms of Action
Diagrams created using Graphviz can help illustrate the proposed synergistic interaction and experimental design.
Caption: Proposed dual-targeting strategy with this compound and chemotherapy.
Caption: Workflow for preclinical in vivo assessment of synergistic efficacy.
Conclusion
The exploration of combination therapies is paramount to advancing cancer treatment and overcoming drug resistance. While clinical data is pending, the unique allosteric mechanism of this compound presents a rational basis for its investigation in combination with standard chemotherapy for EGFR-mutant NSCLC. The experimental frameworks provided in this guide offer a structured approach for researchers to systematically evaluate this potential synergy, with the ultimate goal of developing more effective and durable treatment regimens for patients.
References
A Comparative Benchmark of JBJ-02-112-05 Against Fourth-Generation EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapy for non-small cell lung cancer (NSCLC) is continually evolving, driven by the emergence of resistance to existing treatments. Third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, such as osimertinib, have significantly improved outcomes for patients with EGFR-mutant NSCLC. However, the development of acquired resistance, most notably through the C797S mutation, has necessitated the development of fourth-generation inhibitors. This guide provides a comparative analysis of the allosteric inhibitor JBJ-02-112-05 against a panel of emerging fourth-generation EGFR tyrosine kinase inhibitors (TKIs).
This compound is a potent, mutant-selective, and orally active allosteric inhibitor of EGFR.[1] Unlike ATP-competitive inhibitors, allosteric inhibitors bind to a site distinct from the ATP-binding pocket, offering a different mechanism to overcome resistance. Fourth-generation EGFR inhibitors are a class of compounds being developed to specifically target EGFR mutations that confer resistance to third-generation TKIs, particularly the C797S mutation.[2] This guide summarizes available preclinical data to facilitate an objective comparison of their performance.
Data Presentation: Inhibitor Performance Metrics
The following tables summarize the reported biochemical and cellular activities of this compound and several prominent fourth-generation EGFR inhibitors against various EGFR mutations. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Biochemical IC50 Values of EGFR Inhibitors against Mutant EGFR Enzymes
| Inhibitor | Target EGFR Mutation | Biochemical IC50 (nM) | Reference |
| This compound | L858R/T790M | 15 | [1] |
| BLU-945 | L858R/T790M/C797S | Sub-nanomolar | [3] |
| Wild-Type EGFR | >900-fold selectivity over mutant | [3] | |
| BI-4020 | del19/T790M/C797S | 0.2 | [4] |
| L858R/T790M/C797S | Potent (exact value not specified) | [5][6] | |
| Wild-Type EGFR | 190 | [4] | |
| BBT-176 | 19Del/T790M/C797S | 1.79 | [7][8] |
| L858R/T790M/C797S | Potent (exact value not specified) | [7][8] | |
| 19Del/C797S | 4.36 | [7][8] | |
| L858R/C797S | 5.35 | [7][8] | |
| TQB3804 | d746-750/T790M/C797S | 0.46 | [9][10] |
| L858R/T790M/C797S | 0.13 | [9][10] | |
| Wild-Type EGFR | 1.07 | [9] |
Table 2: Cellular IC50 Values of EGFR Inhibitors in EGFR-Mutant Cell Lines
| Inhibitor | Cell Line & (EGFR Mutation) | Cellular IC50 (nM) | Reference |
| This compound | Ba/F3 (L858R/T790M/C797S) | Not effective as a single agent | [11] |
| BLU-945 | Ba/F3 (EGFRm/T790M/C797S) | Nanomolar potency | [12] |
| A431 (Wild-Type EGFR) | >450-fold selectivity over mutant | [12] | |
| BI-4020 | BaF3 (del19/T790M/C797S) | 0.2 | [4] |
| A431 (Wild-Type EGFR) | 200 | [4] | |
| BBT-176 | Ba/F3 (19Del/T790M/C797S) | 49 | [7][8] |
| Ba/F3 (L858R/T790M/C797S) | 202 | [7][8] | |
| BDTX-1535 | EGFR Exon19+C797S mouse allograft | Dose-dependent tumor growth inhibition | |
| TQB3804 | Ba/F3 (d746-750/T790M/C797S) | 26.8 | [9][10] |
| NCI-H1975 (L858R/T790M) | 163 (as d746-750/T790M/C797S) | [9] | |
| A431 (Wild-Type EGFR) | 147 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments typically used in the preclinical evaluation of EGFR inhibitors.
Biochemical Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase domains.
-
Principle: The assay quantifies the phosphorylation of a synthetic peptide substrate by the EGFR kinase in the presence of ATP. The amount of phosphorylation is measured, often using methods like ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
Protocol Outline:
-
Reagents: Purified recombinant EGFR enzyme (wild-type or mutant), kinase buffer, ATP, and a suitable peptide substrate are required.
-
Procedure: The inhibitor is serially diluted and incubated with the EGFR enzyme. The kinase reaction is initiated by adding a mixture of ATP and the peptide substrate.
-
Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate or ADP is quantified using a luminescence-based or fluorescence-based detection method.[13]
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the enzyme activity against the inhibitor concentration.
-
Cell Proliferation Assay
This assay assesses the ability of an inhibitor to suppress the growth of cancer cell lines harboring specific EGFR mutations.
-
Principle: The viability of cells is measured after treatment with the inhibitor for a specific duration. Common methods include MTS or MTT assays, which measure the metabolic activity of viable cells.
-
Protocol Outline:
-
Cell Culture: Cancer cell lines with known EGFR mutations (e.g., Ba/F3 engineered cells, NCI-H1975) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for 48-72 hours.
-
Detection: A reagent such as MTS or MTT is added to the wells. Viable cells convert the reagent into a colored formazan product, and the absorbance is measured using a plate reader.[14]
-
Data Analysis: The percentage of cell viability is plotted against the inhibitor concentration to determine the IC50 value.
-
Western Blot Analysis of EGFR Signaling
This technique is used to determine the effect of an inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the levels of total and phosphorylated proteins.
-
Protocol Outline:
-
Cell Treatment and Lysis: Cells are treated with the inhibitor for a specified time and then lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
Gel Electrophoresis and Transfer: Equal amounts of protein are separated on an SDS-PAGE gel and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for total EGFR, phosphorylated EGFR (p-EGFR), and downstream targets like AKT, p-AKT, ERK, and p-ERK. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate and imaged.[15][16] The intensity of the protein bands is quantified to assess changes in phosphorylation levels.
-
Mandatory Visualization
EGFR Signaling Pathways and Point of Inhibition
The following diagram illustrates the major signaling cascades downstream of EGFR activation and indicates the points of inhibition for both allosteric and ATP-competitive inhibitors.
Caption: EGFR signaling pathways and inhibitor targets.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the preclinical characterization of an EGFR inhibitor.
Caption: Preclinical workflow for EGFR inhibitor evaluation.
Logical Relationship: Allosteric vs. ATP-Competitive Inhibition
This diagram illustrates the distinct binding mechanisms of allosteric and ATP-competitive EGFR inhibitors.
Caption: Allosteric vs. ATP-competitive inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Analysis of the Macrocyclic Inhibitor BI-4020 Binding to EGFR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. BBT-176, a Novel Fourth-Generation Tyrosine Kinase Inhibitor for Osimertinib-Resistant EGFR Mutations in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Advancements in EGFR Inhibition: The Emergence of TQB3804 as a Fourth-Generation Inhibitor Targeting EGFR C797S Resistance [synapse.patsnap.com]
- 11. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. promega.com.cn [promega.com.cn]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for JBJ-02-112-05: A General Laboratory Guide
Disclaimer: A specific Safety Data Sheet (SDS) for JBJ-02-112-05 detailing explicit disposal instructions was not publicly available. The following procedures are based on general best practices for the disposal of solid, potent chemical compounds in a laboratory setting. Researchers must consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.
The proper disposal of chemical waste is crucial for laboratory safety and environmental protection. Chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) and must be managed through an established hazardous waste program.[1] Under no circumstances should chemical waste be disposed of in the regular trash or down the sewer system without explicit permission from EHS.[1][2][3]
Essential Disposal and Safety Information
The following table summarizes key logistical and safety information for the handling and disposal of a solid chemical compound like this compound.
| Category | Guideline | Details and Recommendations |
| Waste Characterization | Treat as Hazardous Chemical Waste | In the absence of specific data, all research chemicals should be treated as hazardous waste.[3] this compound is a potent, solid organic compound. |
| Personal Protective Equipment (PPE) | Standard Laboratory PPE | At a minimum, wear a lab coat, safety goggles, and nitrile gloves. For handling potent compounds, double gloving is recommended.[4] |
| Waste Container | Original Container or Compatible Labeled Container | The original product vial is often suitable for the disposal of small quantities of solid waste.[2][5] If using an alternative container, ensure it is made of a compatible material, is leak-proof, and has a secure lid.[6][7] |
| Waste Segregation | Solid, Non-Halogenated Organic Waste | Do not mix with liquid waste, halogenated solvents, or incompatible chemicals.[2][8] Keep solid and liquid wastes separate.[7] |
| Storage Location | Designated Satellite Accumulation Area | Store waste in a designated area within the laboratory, at or near the point of generation.[6] The storage area should have secondary containment to prevent spills from reaching drains.[8] |
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the proper disposal of this compound and similarly contaminated solid waste.
-
Waste Identification and Collection:
-
Any remaining solid this compound should be collected for disposal.
-
Items contaminated with the compound, such as weighing paper, gloves, and absorbent pads, should also be disposed of as hazardous solid waste.[5] These items should be placed in a clearly labeled, sealed plastic bag within the solid waste container.
-
-
Personal Protective Equipment (PPE):
-
Before handling the waste, put on appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.[4]
-
-
Container Selection and Labeling:
-
If possible, use the original, empty container for the disposal of the solid compound.[2]
-
If the original container is not available, select a sturdy, leak-proof container with a tightly sealing lid.
-
Affix your institution's hazardous waste tag to the container as soon as you begin accumulating waste.[8]
-
The label must include:
-
The full, common chemical name ("this compound"). Avoid abbreviations or chemical formulas.[1]
-
The words "Hazardous Waste".[1]
-
The date of waste generation.[1]
-
The Principal Investigator's name and contact information.[1]
-
The laboratory room number.[1]
-
Check marks for the appropriate hazard pictograms.[1]
-
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area within your lab.[6]
-
Ensure the container is kept closed at all times, except when adding waste.[3][8]
-
Segregate the solid waste container from liquid and other incompatible waste streams.[2][7] Utilize secondary containment bins to prevent spills.[2]
-
-
Requesting Disposal:
-
Once the container is full or you have no more of this waste to dispose of, submit a chemical waste pickup request to your institution's EHS department.[1][3]
-
Do not transport hazardous waste outside of your laboratory; EHS personnel will collect it directly from your designated accumulation area.[3]
-
Experimental Workflow and Disposal Pathway
Caption: Workflow for the proper disposal of solid chemical waste in a laboratory setting.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. vumc.org [vumc.org]
- 4. benchchem.com [benchchem.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
